2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURNKQOQWIEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718438 | |
| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-60-5 | |
| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Initiating Research on Synthesis
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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
The strategic incorporation of fluorine atoms and saturated heterocycles into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. 2-Fluoro-4-(pyrrolidin-1-yl)pyridine emerges as a compound of significant interest, marrying the metabolic stability and unique electronic properties conferred by a fluorine substituent with the desirable pharmacokinetic profile often associated with the pyrrolidine moiety. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offering insights into its synthesis, analytical characterization, and potential applications in drug development. By synthesizing available data with established chemical principles, this document serves as an essential resource for researchers leveraging this promising scaffold. The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in creating effective therapeutics.[1] Similarly, fluorinated pyridines are recognized for their role in enhancing the properties of biologically active compounds.[2]
Molecular Structure and Core Physicochemical Parameters
The foundational step in understanding the utility of any compound is a thorough characterization of its intrinsic properties. While extensive experimental data for this compound is not universally available in peer-reviewed literature, a combination of computational predictions and data from structurally analogous compounds provides a robust profile.
Structural and General Information
| Property | Value | Source |
| CAS Number | 1352318-60-5 | [3], [4] |
| Molecular Formula | C₉H₁₁FN₂ | [3] |
| Molecular Weight | 166.20 g/mol | [3] |
| Appearance | Likely a solid or liquid at room temperature | Inferred from analogs |
Predicted Physicochemical Data
Computational models provide valuable estimations of a compound's behavior and are instrumental in the early stages of drug discovery for candidate selection and optimization.
| Parameter | Predicted Value | Significance in Drug Discovery | Source |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.8209 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. | [3] |
| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors influences solubility and binding interactions with biological targets. | [3] |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to improved membrane permeability. | [3] |
| Rotatable Bonds | 1 | A low number of rotatable bonds is generally favorable for good oral bioavailability and binding affinity. | [3] |
Estimated Experimental Properties Based on Analogs
-
Melting and Boiling Point: The non-fluorinated analog, 4-(pyrrolidin-1-yl)pyridine, is a solid with a melting point of 55-56 °C and a boiling point of 170-171 °C at 12 Torr.[5][6] The introduction of a fluorine atom is expected to modulate these values, though they are likely to remain in a similar range. For comparison, 2-fluoro-4-methylpyridine has a boiling point of 160-161 °C.[7]
-
Solubility: 4-(Pyrrolidin-1-yl)pyridine is described as being poorly soluble in water but soluble in common organic solvents.[8] It is anticipated that this compound will exhibit a similar solubility profile, with good solubility in solvents such as dichloromethane, chloroform, and methanol.
-
pKa: The basicity of the pyridine nitrogen is a critical parameter. The pKa of 4-(pyrrolidin-1-yl)pyridine is 9.58.[5] The electron-withdrawing nature of the fluorine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen. A predicted pKa for the analogous 2-bromo-4-(pyrrolidin-1-yl)pyridine is 5.18, suggesting that the pKa of the fluoro-substituted compound will also be significantly lower than its non-fluorinated counterpart.
Synthesis and Analytical Characterization
A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. While a specific protocol for this compound is not detailed in the literature, a highly plausible and efficient synthesis can be designed based on established nucleophilic aromatic substitution (SNAr) reactions.
Proposed Synthetic Protocol
The synthesis of this compound can be readily achieved through the reaction of 2,4-difluoropyridine with pyrrolidine. The greater lability of the fluorine atom at the 4-position of the pyridine ring towards nucleophilic attack directs the regioselectivity of the reaction.
Reaction Scheme:
A proposed synthetic route.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-difluoropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby increasing the reaction rate.
-
Base: The base is included to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Workflow for Synthesis and Purification
A typical synthesis and purification workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Although specific spectra for this compound are not published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of related compounds.[2][9][10]
-
¹H NMR: The spectrum is expected to show signals for the three protons on the pyridine ring and the eight protons of the pyrrolidine ring. The pyridine protons will likely appear in the aromatic region (δ 6.0-8.5 ppm), with their chemical shifts and multiplicities influenced by the fluorine and pyrrolidinyl substituents. The pyrrolidine protons will appear in the aliphatic region (δ 1.5-3.5 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the NMR of organofluorine compounds.[2]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.[11] The multiplicity of this signal will be determined by the coupling to the adjacent protons on the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the pyridine nitrogen, which can be crucial for target engagement and pharmacokinetic properties. The pyrrolidine ring can improve solubility and provides a three-dimensional structural element that can be important for potent and selective binding to protein targets.
Hypothetical Role in Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. This compound could serve as a core fragment in the design of novel kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrolidine group can be functionalized to occupy hydrophobic pockets and introduce selectivity.
A potential binding mode in a kinase active site.
The utility of related structures is evident in numerous patents for compounds targeting a range of diseases, from neurological disorders to cancer.[12][13][14] For instance, substituted pyrrolidines are key components of SARM1 inhibitors for neurological disorders and acetyl-CoA carboxylase inhibitors for metabolic diseases.[13][14]
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon computational data and experimental findings from structurally related analogs. The outlined synthetic protocol offers a practical approach for its preparation, and the discussion of its potential roles in drug discovery highlights its significance for medicinal chemists. A thorough understanding and strategic application of the principles detailed herein will empower researchers to fully leverage the potential of this versatile scaffold in the development of next-generation therapeutics.
References
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19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar. Available at: [Link]
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate. Available at: [Link]
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BIS-(2-FLUORO-PYRIDIN-4-YL) - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. LabSolutions. Available at: [Link]
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19Flourine NMR. Available at: [Link] fluorine-nmr
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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1352318-60-5| Chemical Name : this compound. Pharmaffiliates. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2020). National Center for Biotechnology Information. Available at: [Link]
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PGR2025-00057 UNITED STATES PATENT AND TRADEMARK OFFICE. (2025). Available at: [Link]
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An In-Depth Technical Guide to 2-Fluoro-4-(pyrrolidin-1-yl)pyridine (CAS 1352318-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and potential applications of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, identified by CAS number 1352318-60-5. As a substituted fluoropyridine, this compound holds significant interest within the fields of medicinal chemistry and drug discovery due to the unique pharmacological attributes imparted by the fluorine and pyrrolidine moieties. This document is intended to serve as a foundational resource, consolidating available data to facilitate further research and development efforts. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from chemical suppliers, computational predictions, and spectral data of structurally related compounds to provide a robust profile.
Chemical Identity and Structure
This compound is a heterocyclic aromatic compound. The core structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidin-1-yl group at the 4-position.
| Identifier | Value |
| CAS Number | 1352318-60-5 |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 166.20 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | FC1=NC=CC(N2CCCC2)=C1[1] |
| InChI Key | Not readily available |
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are not widely available. The following table includes predicted values from computational models, which are valuable for initial assessment in drug discovery pipelines.
| Property | Value (Predicted) | Source |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | ChemScene[1] |
| logP | 1.8209 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Note: These values are computationally derived and should be confirmed experimentally for accurate application in research and development.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings. The protons on the pyridine ring will exhibit splitting patterns influenced by the adjacent fluorine atom and the pyrrolidine substituent. The pyrrolidine protons will likely appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and pyrrolidine rings. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).[2]
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 166.20 g/mol . Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to display characteristic absorption bands for C-F stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching of the aromatic and aliphatic components.
Synthesis and Reactivity
Conceptual Synthetic Workflow:
Caption: A potential synthetic pathway to this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,4-difluoropyridine in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add pyrrolidine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This proposed synthesis is based on similar reactions reported for the preparation of other substituted fluoropyridines.[3][4] The reactivity of the fluorine atoms on the pyridine ring is crucial, with the fluorine at the 4-position being more susceptible to nucleophilic attack than the one at the 2-position.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and a pyrrolidine ring into a pyridine scaffold suggests significant potential for this molecule in drug discovery.
-
Fluorine in Medicinal Chemistry: The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[5] It can also influence the pKa of nearby functional groups and participate in favorable interactions with biological targets.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products.[6] It can provide a three-dimensional structure that is crucial for specific binding to protein targets and can also improve a compound's pharmacokinetic profile.
Given these structural features, this compound is a valuable building block for the synthesis of novel compounds with potential activities in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. While specific biological data for this compound is not yet published, its structural similarity to other biologically active fluoropyridines and pyrrolidine-containing molecules warrants further investigation.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on data for structurally similar compounds such as 2-fluoropyridine, appropriate safety precautions should be taken.[3]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound (CAS 1352318-60-5) is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties based on available information and predictions. The unique combination of a fluorinated pyridine core and a pyrrolidine substituent makes it an attractive scaffold for the development of novel therapeutic agents. Further experimental investigation into its physicochemical properties, spectral characteristics, and biological activities is highly encouraged to fully elucidate its potential.
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LabSolutions. 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. [Link]
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Pharmaffiliates. This compound. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
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SpectraBase. BIS-(2-FLUORO-PYRIDIN-4-YL) - Optional[13C NMR] - Chemical Shifts. [Link]
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MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. [Link]
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A Technical Guide to the Potential Mechanism of Action and Therapeutic Applications of the 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Scaffold
Executive Summary
The compound 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is not associated with a well-defined mechanism of action in publicly available scientific literature. Its primary role appears to be that of a synthetic intermediate or a structural motif used in the design of more complex, biologically active molecules. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action and therapeutic applications of this scaffold. By deconstructing the molecule into its core components—the fluorinated pyridine ring and the pyrrolidine moiety—we can extrapolate potential biological activities based on structurally related compounds. This document explores established targets for these pharmacophores, including enzyme inhibition and modulation of central nervous system pathways, and proposes a logical, scientifically rigorous workflow for the future elucidation of this specific compound's biological function.
Deconstruction of the Core Scaffold: Foundational Principles in Medicinal Chemistry
The therapeutic potential of a small molecule is intrinsically linked to its structure. The this compound scaffold combines two privileged structural motifs in drug discovery: the pyrrolidine ring and the fluorinated pyridine ring.
The Pyrrolidine Ring: A Versatile sp³-Rich Scaffold
The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs stems from several key advantages[1]:
-
Three-Dimensionality: As a non-planar, sp³-hybridized structure, it allows for precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a biological target's binding pocket[1].
-
Improved Physicochemical Properties: The inclusion of this saturated heterocycle often leads to improved solubility and metabolic stability compared to flat, aromatic systems.
-
Structural Mimicry: The pyrrolidine core is a key component of the amino acid proline, allowing it to serve as a peptidomimetic scaffold in various drug candidates[2].
-
Synthetic Tractability: A wealth of synthetic methodologies exists for creating diverse and stereochemically controlled pyrrolidine derivatives[3][4][5].
The Fluorinated Pyridine Ring: A Tool for Fine-Tuning Molecular Properties
The pyridine ring is a common bioisostere for a phenyl ring, with the nitrogen atom acting as a hydrogen bond acceptor and influencing the molecule's overall basicity. The strategic incorporation of a fluorine atom, a practice ubiquitous in modern drug design, confers significant advantages[6]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be critical for optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein target, thereby increasing binding affinity.
Potential Mechanisms of Action Based on Analog Analysis
While the specific target of this compound is unknown, analysis of structurally similar compounds provides a rational basis for hypothesizing its potential biological activities.
Enzyme Inhibition: A Prominent Therapeutic Strategy
The pyrrolidine and fluoropyridine motifs are present in numerous potent and selective enzyme inhibitors.
Several compounds incorporating a fluorinated pyrrolidine core have been developed as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These agents are used for the treatment of type 2 diabetes[7][8].
-
Mechanism: DPP-IV inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin release and improved glycemic control. The pyrrolidine moiety often interacts with the S1/S2 pockets of the enzyme's active site.
The pyridine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors. Related pyrrolopyridine structures have demonstrated potent inhibition of spleen tyrosine kinase (SYK), a key mediator in inflammatory signaling pathways[9]. Additionally, fluorophenyl-imidazo-pyridine derivatives are potent inhibitors of cGMP-dependent protein kinase in parasites, serving as effective anticoccidial agents[10].
-
Mechanism: Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in place. The pyrrolidine group would likely be oriented towards the solvent-exposed region, providing a vector for derivatization to improve selectivity and potency.
| Potential Enzyme Target | Therapeutic Area | Mechanism of Inhibition | Relevant Analogs |
| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Covalent or non-covalent binding to the active site, preventing incretin degradation. | (3,3-Difluoro-pyrrolidin-1-yl)-[...]methanone[7] |
| Spleen Tyrosine Kinase (SYK) | Inflammation, Autoimmune Disease | ATP-competitive inhibition, blocking downstream signaling from B-cell and Fc receptors. | 6-[(2-aminocyclohexyl)amino]-...-pyrrolo[3,4-c]pyridin-3-one derivatives[9] |
| cGMP-dependent Protein Kinase | Infectious Disease (Coccidiosis) | Inhibition of parasitic kinase essential for its life cycle. | 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives[10] |
| Acetyl-CoA Carboxylase (ACC) | Obesity, Type 2 Diabetes | Inhibition of fatty acid synthesis. | Pyrrolidine derivatives disclosed in patent US9278954B2[11] |
Modulation of Central Nervous System (CNS) Targets
The pyrrolidine scaffold is a key component in many CNS-active agents. For instance, the related compound 4-Pyrrolidin-2-ylpyridine is described as a valuable intermediate for developing drugs targeting neurological disorders[12].
-
Potential Targets: The scaffold could be tailored to interact with a variety of CNS targets, including:
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the pyrrolidine could form a salt bridge with an acidic residue (e.g., aspartate) common in aminergic GPCR binding pockets.
-
Ion Channels: The scaffold could act as a pore blocker or an allosteric modulator of ligand-gated or voltage-gated ion channels.
-
Transporters: It could inhibit the reuptake of neurotransmitters like dopamine, serotonin, or norepinephrine.
-
Proposed Experimental Workflow for Mechanism of Action Elucidation
To move from hypothesis to evidence, a structured experimental plan is required. The following outlines a standard industry workflow for identifying the mechanism of action of a novel compound like this compound.
Step 1: Phenotypic Screening
The initial step is to determine if the compound elicits a biological response in a cellular context. A broad screening panel would be employed.
-
Protocol:
-
Assay Preparation: Plate various human cell lines (e.g., A549 lung cancer, SH-SY5Y neuroblastoma, HepG2 liver carcinoma) in 96-well or 384-well formats.
-
Compound Treatment: Treat cells with a concentration-response curve of this compound (e.g., 1 nM to 100 µM).
-
Endpoint Measurement: After a 48-72 hour incubation, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® for ATP content).
-
Data Analysis: Calculate IC₅₀ values for any cell line showing significant growth inhibition.
-
Caption: High-level workflow for initial phenotypic screening.
Step 2: Target Deconvolution
If a consistent phenotype is observed (a "hit"), the next critical phase is to identify the specific molecular target responsible for this effect.
-
Protocol (Affinity-Based Proteomics):
-
Probe Synthesis: Synthesize a derivative of the hit compound that incorporates a linker and a reactive group (e.g., photo-affinity label) or an affinity tag (e.g., biotin).
-
Lysate Incubation: Incubate the probe with total cell lysate from the sensitive cell line. For competition experiments, a parallel incubation is performed with an excess of the original, unmodified compound.
-
Target Capture: For a biotinylated probe, capture the probe-protein complexes on streptavidin beads. For a photo-affinity probe, expose the lysate to UV light to covalently crosslink the probe to its target(s).
-
Proteomics: Elute the captured proteins, digest them with trypsin, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Candidate Identification: Proteins that are significantly enriched in the probe sample but not in the competition control are considered primary binding targets.
-
Step 3: Target Validation and Mechanistic Studies
Once a candidate target is identified, its role must be validated through orthogonal methods.
-
Protocol (Example: Kinase Target Validation):
-
Recombinant Enzyme Assay: Test the compound's inhibitory activity against the purified, recombinant candidate kinase enzyme to determine a direct biochemical IC₅₀.
-
Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) in intact cells to confirm that the compound binds to the target protein in a physiological context.
-
Downstream Pathway Analysis: Perform Western blot analysis to measure the phosphorylation status of known substrates of the candidate kinase. A true inhibitor should decrease the phosphorylation of downstream substrates in a dose-dependent manner.
-
Caption: Workflow for validating a hypothesized kinase target.
Conclusion
The this compound scaffold represents a synthetically accessible and attractive starting point for drug discovery. While its specific mechanism of action remains to be elucidated, a robust analysis of its constituent pharmacophores points toward promising potential in enzyme inhibition (e.g., DPP-IV, kinases) and the modulation of CNS targets. The true biological activity of this compound can only be unveiled through rigorous and systematic investigation, following established workflows from phenotypic screening to target validation. This scaffold, therefore, stands not as a characterized agent, but as an opportunity for future research and development in medicinal chemistry.
References
- Novartis AG. (2014). U.S. Patent No. 8,829,195. U.S. Patent and Trademark Office.
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PubChem. (n.d.). 4-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]pyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link].
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Gentile, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. Available at: [Link].
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Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. Available at: [Link].
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Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. Available at: [Link].
- Sanofi. (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent 9,278,954. Google Patents.
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ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. Available at: [Link].
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Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link].
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link].
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Wyeth. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine Derivatives as Anticoccidial Agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6079-6082. Available at: [Link].
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Eli Lilly and Company. (2020). Pyrrolidine compounds. Patent WO-2020247429-A1. PubChem. Available at: [Link].
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Chem-Impex. (n.d.). 4-Pyrrolidin-2-ylpyridine. Retrieved from [Link].
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MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6649. Available at: [Link].
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MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2334. Available at: [Link].
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Dalley, N. K., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(5), 1738-1745. Available at: [Link].
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link].
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Illuminating the Unseen: A Technical Guide to the Spectroscopic Profile of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Abstract
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points. It delves into the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data interpretation. By synthesizing theoretical predictions with empirical data from structurally analogous compounds, this guide establishes a robust framework for the spectroscopic identification and characterization of this compound, ensuring the highest standards of scientific integrity.
Introduction: The Significance of this compound
This compound (C₉H₁₁FN₂) is a substituted pyridine derivative that incorporates two key functional groups: a fluorine atom at the 2-position and a pyrrolidine ring at the 4-position. The introduction of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is also a common feature in many biologically active compounds. The combination of these functionalities in a pyridine scaffold suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.
Given its potential importance, a thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and formulation. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in the established spectroscopic principles and data from closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the pyridine ring and the pyrrolidine substituent. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the pyrrolidine nitrogen.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-6 (Pyridine) | 7.8 - 8.0 | Doublet of doublets | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 5-6 Hz |
| H-5 (Pyridine) | 6.2 - 6.4 | Doublet of doublets | J(H-H) ≈ 5-6 Hz, J(H-F) ≈ 2-3 Hz |
| H-3 (Pyridine) | 6.1 - 6.3 | Doublet | J(H-F) ≈ 3-4 Hz |
| α-CH₂ (Pyrrolidine) | 3.3 - 3.5 | Triplet | J(H-H) ≈ 6-7 Hz |
| β-CH₂ (Pyrrolidine) | 2.0 - 2.2 | Quintet | J(H-H) ≈ 6-7 Hz |
Causality Behind Predicted Chemical Shifts and Couplings:
-
Pyridine Protons: The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which deshields the adjacent protons. Consequently, H-6 is expected to resonate at the most downfield region. The pyrrolidine group at C-4 is an electron-donating group, which shields the ortho (H-3 and H-5) and para (H-6, relative to the nitrogen) protons. The interplay of these effects results in the predicted chemical shifts. The coupling patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) interactions. Long-range couplings to fluorine are expected, with the magnitude decreasing with the number of bonds.
-
Pyrrolidine Protons: The α-protons, being directly attached to the nitrogen atom which is conjugated with the pyridine ring, will be deshielded compared to the β-protons. The triplet and quintet multiplicities are due to the coupling with the adjacent methylene groups in the pyrrolidine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the fluorine and pyrrolidine substituents, and the C-F couplings will be readily observable.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted C-F Coupling (J) in Hz |
| C-2 (Pyridine) | 162 - 165 | ¹J(C-F) ≈ 230-250 Hz |
| C-4 (Pyridine) | 152 - 155 | ³J(C-F) ≈ 10-15 Hz |
| C-6 (Pyridine) | 148 - 151 | ³J(C-F) ≈ 5-8 Hz |
| C-5 (Pyridine) | 106 - 109 | ⁴J(C-F) ≈ 2-4 Hz |
| C-3 (Pyridine) | 105 - 108 | ²J(C-F) ≈ 30-40 Hz |
| α-C (Pyrrolidine) | 46 - 49 | - |
| β-C (Pyrrolidine) | 25 - 28 | - |
Expert Insights into ¹³C NMR Predictions:
-
C-2: The carbon directly attached to the fluorine atom will experience a very large one-bond C-F coupling constant (¹J(C-F)), which is a characteristic feature of fluorinated aromatic compounds. This carbon will also be significantly deshielded.
-
C-4: The attachment of the electron-donating pyrrolidine nitrogen will cause a downfield shift for C-4.
-
C-3 and C-5: These carbons will be shielded due to the electron-donating effect of the pyrrolidine group. The carbon ortho to the fluorine (C-3) will exhibit a significant two-bond C-F coupling (²J(C-F)).
-
Pyrrolidine Carbons: The chemical shifts for the pyrrolidine carbons are predicted based on typical values for N-aryl pyrrolidines.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and instrument setup.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the substituted pyridine ring and the pyrrolidine moiety.
Table 3: Predicted IR Spectroscopic Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Pyrrolidine) | 2980 - 2850 | Strong |
| Aromatic C=C and C=N Stretch | 1620 - 1580, 1500 - 1400 | Strong |
| C-N Stretch (Aromatic Amine) | 1350 - 1250 | Strong |
| C-F Stretch | 1250 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |
Rationale for Predicted IR Absorptions:
-
C-H Stretches: The aromatic C-H stretching vibrations appear at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine ring typically give rise to a series of strong bands in the 1620-1400 cm⁻¹ region.
-
C-N and C-F Stretches: The C-N stretching of the aromatic amine and the C-F stretching vibrations are expected to be strong and appear in the fingerprint region. The C-F stretch, in particular, is a characteristic absorption for fluorinated aromatic compounds.[1]
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 166 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₂H₄]⁺ (Loss of ethylene from pyrrolidine) |
| 111 | [M - C₄H₇]⁺ (Loss of pyrrolidinyl radical) |
| 96 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Insights into the Fragmentation Pathway:
-
Molecular Ion: The molecular ion peak at m/z 166 should be observable, corresponding to the molecular weight of the compound (C₉H₁₁FN₂).
-
Pyrrolidine Fragmentation: The pyrrolidine ring is a likely site of fragmentation. The loss of an ethylene molecule (28 Da) via a retro-Diels-Alder type reaction is a common fragmentation pathway for pyrrolidines.[2] The cleavage of the C-N bond can lead to the formation of a pyrrolidinyl cation at m/z 70.
-
Loss of the Pyrrolidine Moiety: The bond between the pyridine ring and the pyrrolidine nitrogen can also cleave, leading to fragments corresponding to the loss of the pyrrolidinyl radical or the entire pyrrolidine ring.
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural confirmation of this compound.
For instance, the molecular weight determined by MS confirms the elemental composition. The functional groups identified by IR (aromatic ring, C-F, C-N) are consistent with the proposed structure. Finally, the detailed connectivity and spatial arrangement of atoms are elucidated by NMR, with the number of signals, their chemical shifts, multiplicities, and coupling constants all aligning with the structure of this compound.
Conclusion: A Predictive Framework for a Promising Molecule
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By grounding these predictions in the established principles of spectroscopy and drawing upon empirical data from structurally related compounds, we have constructed a robust and scientifically sound framework for the characterization of this molecule. This guide is intended to be a valuable resource for researchers in drug discovery and development, enabling them to confidently identify and characterize this compound in their synthetic endeavors. The methodologies and interpretations presented herein underscore the importance of a multi-faceted spectroscopic approach for ensuring the structural integrity of novel chemical entities.
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-
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A Technical Guide to the Biological Activity of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Derivatives: Synthesis, Therapeutic Potential, and Methodologies
Section 1: Introduction
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The 2-Fluoro-4-(pyrrolidin-1-yl)pyridine scaffold represents a compelling convergence of two such motifs: a fluorinated pyridine ring and a pyrrolidine substituent. This guide provides an in-depth technical exploration of this chemical class, detailing its synthesis, diverse biological activities, and the experimental methodologies required for its evaluation.
The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[3][4] Specifically, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2] This modification is pivotal in transforming promising compounds into viable clinical candidates.
The Pyrrolidine Scaffold: A Privileged Structure
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a frequent feature in FDA-approved drugs and natural products.[5] Its non-planar, sp3-hybridized nature provides three-dimensional diversity crucial for specific and high-affinity interactions within protein binding pockets. The nitrogen atom can act as a hydrogen bond acceptor, or, if unsubstituted, a donor, while the ring itself can improve aqueous solubility—a key factor for favorable pharmacokinetics.
Synergy in the this compound Core: Rationale for Investigation
The combination of these two moieties creates a scaffold with significant therapeutic potential. The electron-withdrawing fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, facilitating synthesis. In the final molecule, this fluorine atom can modulate the basicity (pKa) of the pyridine nitrogen and form key interactions with biological targets. The 4-pyrrolidinyl group provides a robust anchor point for target engagement and confers desirable physicochemical properties. This synergistic interplay makes the this compound core a promising starting point for developing novel therapeutics across various disease areas, including metabolic disorders, oncology, and neurology.[1][6]
Section 2: Synthetic Pathways and Methodologies
The construction of the this compound core is most efficiently achieved through nucleophilic aromatic substitution (SNAr). The causality behind this choice lies in the electronic properties of the starting materials. Commercially available 2,4-difluoropyridine is an ideal substrate; the fluorine atoms are excellent leaving groups and strongly activate the pyridine ring towards nucleophilic attack, particularly at the C4 position.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the addition of pyrrolidine, which acts as a nucleophile, to the electron-deficient C4 position of 2,4-difluoropyridine. The greater electrophilicity of the C4 position compared to the C2 position directs the substitution regioselectively. This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the hydrofluoric acid (HF) generated in situ.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials: 2,4-Difluoropyridine (1.0 eq), Pyrrolidine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2,4-difluoropyridine in DMSO, add K₂CO₃.
-
Add pyrrolidine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield is typically in the range of 75-90%.
Visualization: General Synthetic Workflow```dot
Caption: Iterative cycle of drug optimization based on SAR.
Section 6: In Vitro Evaluation Protocols
To assess the biological activity of novel derivatives, a robust and reproducible in vitro assay is essential. The following protocol describes a standard fluorometric assay for screening DPP-4 inhibitors.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is a self-validating system based on established methods. *[7][8][9] Principle: This assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), by recombinant human DPP-4. C[10]leavage releases free AMC, which fluoresces brightly. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl (pH 8.0). [9] * Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., Sitagliptin). * 96-well black, flat-bottom microplate. [8] * Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm). *[10] Procedure:
-
Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration in the well should be ≤1%.
-
In a 96-well plate, add 25 µL of assay buffer to "background" wells.
-
Add 25 µL of each test compound dilution, positive control, or buffer (for "100% activity" control) to respective wells in triplicate.
-
Add 25 µL of diluted DPP-4 enzyme solution to all wells except the "background" wells.
-
Pre-incubate the plate for 10 minutes at 37°C. [9] 6. Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the reader and measure fluorescence kinetically for 30 minutes at 37°C. *[9] Data Analysis & Self-Validation:
-
Subtract the background fluorescence from all readings.
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the "100% activity" control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The assay is considered valid if the Z'-factor is >0.5 and the IC₅₀ of the positive control is within its known range.
-
Section 7: Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and medicinally relevant core. Its derivatives have demonstrated significant potential as modulators of key biological targets implicated in diabetes, neurodegenerative disorders, and cancer. The strategic placement of the fluorine atom enhances both synthetic tractability and critical drug-like properties, while the pyrrolidine moiety offers a 3D structural element that can be tailored for high-potency and selective target engagement.
Future research should focus on expanding the library of derivatives through innovative synthetic methodologies and exploring their potential against a wider array of biological targets. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy will be critical for translating the in vitro promise of these compounds into next-generation therapeutics. The continued application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of new clinical candidates from this promising chemical class.
Section 8: References
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The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC, NIH. Available at: [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. Available at: [Link]
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Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]
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Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
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The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Available at: [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Available at: [Link]
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DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK. Available at: [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC, NIH. Available at: [Link]
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The effect of 4-aminopyridine on acetylcholine release. (n.d.). PubMed. Available at: [Link]
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Antiproliferative effects of novel pyridine derivatives on cancer cells. (2024). Przeglad Lekarski. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Kagoshima University. Available at: [Link]
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Synthesis of 4-pyrrolidinopyridine. (n.d.). PrepChem.com. Available at: [Link]
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DPP-4 Inhibitor. (2014). Canadian Diabetes Association. Available at: [Link]
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Kasina, S. V. S. K., & Baradhi, K. M. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls, NCBI Bookshelf. Available at: [Link]
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Dolle, F., et al. (n.d.). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Available at: [Link]
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Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Available at: [Link]
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DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. (2025). Cleveland Clinic. Available at: [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Available at: [Link]
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. Available at: [Link]
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Ion Channel Modulators That Enhance Acetylcholine Release: Potential Therapies for Alzheimer's Disease. (n.d.). PubMed. Available at: [Link]
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Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. (2024). Journal of Nuclear Medicine. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
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Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Available at: [Link]
-
Naloxone enhances the release of acetylcholine from cholinergic interneurons of the striatum if the dopaminergic input is impaired. (n.d.). PubMed. Available at: [Link]
-
Acetylcholine release from striatal cholinergic interneurons is controlled differently depending on the firing pattern. (2023). PubMed. Available at: [Link]
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Unlocking Therapeutic Potential: A Guide to Target Identification for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Introduction: Deconstructing a Promising Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 2-Fluoro-4-(pyrrolidin-1-yl)pyridine presents a compelling case study in this regard. It is a unique amalgamation of three key components: a pyridine core, a pyrrolidine ring, and a fluorine substituent. While direct biological data on this specific molecule is not extensively documented in publicly available literature, a thorough analysis of its constituent parts provides a robust foundation for identifying and validating potential therapeutic targets.
The pyridine ring is a fundamental N-heterocycle found in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][3]
The pyrrolidine ring , a saturated five-membered nitrogen heterocycle, is another scaffold of significant interest in medicinal chemistry.[4] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional pharmacophore space, contributing to the stereochemistry and target-binding affinity of many successful drugs.[4][5] Pyrrolidine-containing compounds have found applications in treating cancer, diabetes, and various central nervous system (CNS) disorders.[4][6]
Finally, the introduction of a fluorine atom is a well-established medicinal chemistry tactic.[7] Fluorination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[7]
This guide will, therefore, leverage the known pharmacology of these core structures to propose and rationalize potential therapeutic targets for this compound. We will delve into the mechanistic basis for these hypotheses and provide detailed, actionable protocols for their experimental validation.
Part 1: Primary Hypothesized Target Class - Ion Channels
Scientific Rationale: The Aminopyridine Precedent
The most direct and compelling hypothesis for the therapeutic action of this compound stems from the well-documented activity of its aminopyridine core. The parent compound, 4-aminopyridine (4-AP, also known as fampridine), is a clinically approved voltage-gated potassium (Kv) channel blocker.[8][9] By obstructing these channels in demyelinated axons, 4-AP enhances the propagation of action potentials, leading to improved motor function in patients with multiple sclerosis.[9][10]
Given that this compound is a substituted 4-aminopyridine, it is highly probable that it retains the ability to modulate potassium channels. The pyrrolidine and fluorine substituents may alter its potency, selectivity, and pharmacokinetic profile compared to 4-AP. Therefore, the primary therapeutic targets to investigate are Kv channels, particularly those expressed in the nervous system.
Potential Therapeutic Indications
-
Multiple Sclerosis (MS): For symptomatic improvement of motor function.
-
Spinal Cord Injury: To enhance neuronal conduction across damaged spinal tracts.
-
Other Neurological Disorders: Conditions characterized by demyelination or impaired neuronal firing.
Experimental Validation Workflow
The following workflow outlines a systematic approach to confirm and characterize the activity of this compound on Kv channels.
Caption: Workflow for validating Kv channel activity.
1. Primary Screening: Automated Patch-Clamp Electrophysiology
-
Objective: To rapidly screen this compound against a panel of human Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3, Kv3.1) to identify initial hits.
-
Methodology:
-
Utilize a high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).
-
Use cell lines stably expressing individual human Kv channel subtypes.
-
Prepare a stock solution of the compound in DMSO and dilute to a final screening concentration (e.g., 10 µM) in the extracellular recording solution.
-
Apply the compound to the cells and record potassium currents in response to a voltage-step protocol.
-
Calculate the percentage inhibition of the peak current compared to the vehicle control.
-
-
Data Analysis: Identify channel subtypes showing significant inhibition (e.g., >50%) for further investigation.
2. Secondary Screening: Manual Patch-Clamp Electrophysiology
-
Objective: To determine the potency (IC50) and characterize the mechanism of inhibition (e.g., voltage-dependence, use-dependence) on the most sensitive Kv channel subtypes identified in the primary screen.
-
Methodology:
-
Perform whole-cell manual patch-clamp recordings from the same cell lines.
-
Apply a range of compound concentrations (e.g., 0.01 µM to 100 µM) to generate a dose-response curve.
-
Investigate the effect of different holding potentials and stimulation frequencies to understand the mechanism of action.
-
-
Data Analysis: Fit the dose-response data to the Hill equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that causes 50% inhibition of the target. |
| Hill Slope | A measure of the steepness of the dose-response curve. |
| Voltage-Dependence | Whether the inhibitory effect changes at different membrane potentials. |
Part 2: Broader Therapeutic Target Exploration
The versatility of the pyridine and pyrrolidine scaffolds suggests that the therapeutic potential of this compound may extend beyond ion channels.[1][11] The following sections propose additional target classes based on the activities of structurally related compounds.
Hypothesis 2: Kinase Inhibition
-
Scientific Rationale: Numerous pyridine and pyrrolopyridine derivatives have been developed as kinase inhibitors for oncology and inflammatory diseases.[11] For example, some pyrrolo[3,2-c]pyridine derivatives are inhibitors of FMS kinase, and certain pyrrolo[3,4-c]pyridine derivatives inhibit SYK kinase.[11][12] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors in the hinge region of the ATP-binding pocket of many kinases.
-
Potential Therapeutic Indications:
-
Oncology
-
Autoimmune and inflammatory disorders (e.g., rheumatoid arthritis)
-
-
Target Identification Strategy: Kinome Profiling
-
Perform a broad in vitro kinase screen (e.g., using a panel of >400 kinases).
-
Incubate this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) with the kinase panel.
-
Measure the remaining kinase activity relative to a vehicle control.
-
Identify "hits" (kinases with significantly reduced activity) for follow-up dose-response studies and cellular assays.
-
Caption: Workflow for kinase target identification.
Hypothesis 3: CNS Receptors
-
Scientific Rationale: The pyrrolidine moiety is present in many CNS-active drugs.[4] Furthermore, a structurally similar compound, 4-pyrrolidin-2-ylpyridine, is noted for its potential in developing agents for neurological disorders.[13] The overall structure of this compound may allow it to interact with various G-protein coupled receptors (GPCRs) or other CNS targets.
-
Potential Therapeutic Indications:
-
Neurodegenerative diseases
-
Psychiatric disorders
-
-
Target Identification Strategy: Receptor Binding and Functional Assays
-
Screen the compound against a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic receptors) using radioligand binding assays.
-
For any identified binding hits, perform functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Conclusion and Future Directions
The analysis of the structural components of this compound provides a strong, rational basis for initiating a target identification campaign. The most immediate and promising hypothesis points towards the modulation of voltage-gated potassium channels, drawing a direct line from the well-established pharmacology of 4-aminopyridine. However, the rich chemical heritage of the pyridine and pyrrolidine scaffolds encourages a broader exploration of targets, including kinases and CNS receptors.
The systematic, multi-pronged experimental approach outlined in this guide—from high-throughput in vitro screening to functional cellular and in vivo models—provides a robust framework for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential. The insights gained from these studies will be crucial for guiding future lead optimization efforts and ultimately translating this promising chemical scaffold into a novel therapeutic agent.
References
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Mishra, R., & Kumar, S. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1853. [Link]
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Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6538. [Link]
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Doneva, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 79-84. [Link]
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Kaur, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 13(7), 158. [Link]
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de Jong, B. A., & Zwanikken, C. P. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 25(13), 1715-1717. [Link]
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Zesiewicz, T. A. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e991. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
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Mishra, R., & Kumar, S. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1853. [Link]
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Wyrębek, P., & Suwiński, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4880. [Link]
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Kumar, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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Sviridov, S. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7481. [Link]
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Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
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Guesné, S., & Gouverneur, V. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Fluorine in Life Sciences, 1-45. [Link]
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Hussain, S., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Wyrębek, P., & Suwiński, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4880. [Link]
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Rahman, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
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Secrist, J. A., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(8), 2361-2366. [Link]
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Ichinose, Y., et al. (2024). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 15(1), 2209. [Link]
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Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]
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2-Fluoro-4-(pyrrolidin-1-yl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[3] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3]
Within this context, 2-Fluoro-4-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable building block. This disubstituted pyridine combines the advantageous properties of a 2-fluoro substituent with a 4-pyrrolidinyl moiety. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged structure in drug discovery, known for its ability to introduce three-dimensionality, improve solubility, and provide a vector for further chemical modification.[4] The combination of these two functionalities on a pyridine core creates a versatile scaffold with a unique electronic and steric profile, making it an attractive starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in medicinal chemistry. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 1352318-60-5 |
| Appearance | Off-white to beige solid |
| pKa (predicted) | ~5.5-6.5 |
| LogP (predicted) | ~1.8 |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of synthetic routes, typically involving the introduction of the fluorine and pyrrolidine substituents onto a pyridine core. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyridine precursor.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of 2-Chloro-4-fluoropyridine from 2,4-Dichloropyridine
This step involves a halogen exchange reaction, where a chlorine atom is selectively replaced by a fluorine atom.
-
Materials: 2,4-Dichloropyridine, anhydrous potassium fluoride (KF), a high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane), and a phase-transfer catalyst (e.g., 18-crown-6) can be beneficial.
-
Procedure:
-
To a stirred suspension of anhydrous KF in the chosen solvent, add 2,4-dichloropyridine.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield 2-chloro-4-fluoropyridine.
-
Step 2: Synthesis of this compound
This step utilizes a nucleophilic aromatic substitution reaction where the more activated chlorine atom at the 4-position is displaced by pyrrolidine.
-
Materials: 2-Chloro-4-fluoropyridine, pyrrolidine, a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve 2-chloro-4-fluoropyridine in the chosen solvent.
-
Add pyrrolidine and the base to the solution.
-
Heat the reaction mixture (typically to 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound scaffold is particularly prominent in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The Role of the this compound Moiety in Kinase Inhibition:
Caption: Key interactions of the this compound moiety in a kinase active site.
-
Pyridine Nitrogen as a Hinge-Binding Motif: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor, often forming a key interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor to the target enzyme.
-
2-Fluoro Group for Enhanced Potency and Selectivity: The fluorine atom at the 2-position, being highly electronegative, can modulate the basicity of the pyridine nitrogen, optimizing the strength of the hinge-binding interaction. Furthermore, it can engage in favorable electrostatic or hydrophobic interactions with residues in the ATP binding site, thereby increasing potency and potentially contributing to selectivity against other kinases.[5]
-
4-Pyrrolidinyl Group for Solubility and Vectorial Exploration: The pyrrolidine moiety at the 4-position generally enhances the aqueous solubility of the molecule, a crucial property for drug candidates.[4] It also projects into the solvent-exposed region of the ATP binding pocket, providing a valuable vector for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. Several potent and selective HPK1 inhibitors incorporating the this compound scaffold have been developed.[6]
In a series of pyrazolopyridine derivatives, the incorporation of a 2-fluoro-4-(substituted amino)pyridine moiety at the C3 position was found to be crucial for potent HPK1 inhibition.[7] While a direct example with a pyrrolidine at the 4-position is not explicitly detailed with extensive SAR in the provided search results, the general principles observed in closely related analogs are highly informative. For instance, the pyridine nitrogen forms a water-bridged hydrogen bond with Asp155 in the hinge region of HPK1.[7] The 2-fluoro substituent on the pyridine ring can enhance this interaction and contribute to overall binding affinity. The amine at the 4-position, in this case, pyrrolidine, would extend into the solvent-exposed region, where modifications can be made to optimize properties without disrupting the core binding interactions.
Table of Representative HPK1 Inhibitor Data (Hypothetical, based on related analogs):
| Compound | R Group at Pyridine 4-pos | HPK1 Ki (nM) | p-SLP76 IC50 (nM) | Rationale for Moiety |
| Analog A | -NH2 | 50 | 800 | Basic amine for solubility |
| Analog B | -N(CH3)2 | 35 | 650 | Increased lipophilicity |
| Analog C | -pyrrolidine | <10 | <200 | Optimal balance of solubility, 3D structure, and vector for further modification |
| Analog D | -piperidine | 15 | 300 | Larger ring may have steric clashes |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and testing. The this compound scaffold provides a robust starting point for SAR studies.
-
Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be substituted to further probe the solvent-exposed region of the kinase. For example, the introduction of small polar groups (e.g., hydroxyl) or lipophilic groups (e.g., methyl) can significantly impact potency and pharmacokinetic properties. The stereochemistry of these substituents is often critical for optimal binding.
-
Replacement of the Pyrrolidine Ring: Replacing the pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines can provide valuable SAR data. These modifications can alter the basicity, lipophilicity, and conformational flexibility of the molecule, leading to changes in activity and selectivity.
-
The Importance of the 2-Fluoro Group: The removal or replacement of the 2-fluoro substituent with other groups (e.g., hydrogen, chloro, methyl) can be used to quantify its contribution to binding affinity and selectivity. In many cases, the 2-fluoro group is found to be optimal for achieving high potency.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a hinge-binding pyridine nitrogen, a potency-enhancing 2-fluoro substituent, and a solubility-improving and vectorially-disposed 4-pyrrolidinyl group makes it an ideal scaffold for the design of kinase inhibitors and other therapeutic agents. The continued exploration of this privileged substructure is expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of a wide range of diseases. As our understanding of the structural biology of therapeutic targets continues to grow, the rational design of molecules incorporating the this compound moiety will undoubtedly play a significant role in the future of drug discovery.
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 19. [Link]
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Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]
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Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. (1991). Journal of Medicinal Chemistry, 34(8), 2375-2381. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6296. [Link]
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][8][9]triazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Analogs as Potential Kinase Inhibitors
Foreword: The Strategic Imperative for Precision-Engineered Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is characterized by a drive towards molecular scaffolds that are not only biologically active but also meticulously engineered for optimal potency, selectivity, and pharmacokinetic profiles. The 2-fluoro-4-(pyrrolidin-1-yl)pyridine core has emerged as a privileged scaffold, particularly in the realm of kinase inhibition for oncological indications. This guide provides an in-depth technical exploration of the discovery, synthesis, and rationale behind the development of analogs based on this promising core structure. As a senior application scientist, the insights presented herein are a synthesis of established chemical principles and field-proven strategies, intended to empower researchers and drug development professionals in their quest for next-generation therapeutics.
The Rationale for the this compound Scaffold: A Symphony of Strategic Molecular Design
The design of the this compound scaffold is a testament to the power of rational drug design, where each component of the molecule is chosen for its specific contribution to the overall biological and pharmacological profile.
The Significance of the 2-Fluoropyridine Moiety
The incorporation of a fluorine atom at the 2-position of the pyridine ring is a strategic decision rooted in established medicinal chemistry principles.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a compound's properties.[1] In the context of kinase inhibition, the 2-fluoro substituent can serve multiple purposes:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom reduces the pKa of the pyridine nitrogen. This modulation is critical for optimizing interactions with the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.
The Role of the 4-(Pyrrolidin-1-yl) Group
The pyrrolidine ring at the 4-position of the pyridine core is another key feature that contributes to the therapeutic potential of these analogs. The five-membered, saturated heterocyclic amine offers several advantages:
-
Vectorial Exit Point for SAR Exploration: The pyrrolidine nitrogen provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. This enables the fine-tuning of potency, selectivity, and physicochemical properties.
-
Improved Solubility and Physicochemical Properties: The pyrrolidine moiety can enhance the aqueous solubility of the molecule, a crucial factor for drug development. Its three-dimensional structure can also disrupt planarity, which can be beneficial for avoiding issues related to molecular aggregation and improving oral absorption.
-
Specific Interactions with the Kinase Target: The pyrrolidine ring and its substituents can occupy specific pockets within the kinase active site, contributing to both potency and selectivity against a particular kinase isoform.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically proceeds through a convergent strategy, where the core scaffold is assembled and then further functionalized. A key transformation in this process is the nucleophilic aromatic substitution (SNAr) reaction.
Core Scaffold Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct route to the this compound core involves the regioselective SNAr on a dihalogenated pyridine precursor, such as 2,4-difluoropyridine or 2-chloro-4-fluoropyridine. The greater lability of the halogen at the 4-position to nucleophilic attack by amines makes this a highly efficient and predictable reaction.
Sources
An In-Depth Technical Guide to the Reactivity and Stability of the 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Core
The this compound scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring, coupled with a pyrrolidinyl moiety at the 4-position, imparts a distinct reactivity profile that is highly sought after in drug discovery programs.
The pyrrolidine ring, a common feature in many FDA-approved drugs, enhances aqueous solubility and provides a three-dimensional vector for exploring chemical space, which can lead to improved pharmacokinetic properties and target engagement.[1][2] The fluorine atom at the 2-position, ortho to the ring nitrogen, significantly activates this position for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups under relatively mild conditions. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this important scaffold, offering field-proven insights and detailed protocols for its effective utilization in drug development.
Synthesis of the this compound Scaffold
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from a readily available dihalopyridine precursor. A common and effective strategy involves the sequential nucleophilic aromatic substitution on a molecule such as 2,4-difluoropyridine.
Rationale for the Synthetic Strategy
The differential reactivity of the fluorine atoms at the 2- and 4-positions of the pyridine ring is the cornerstone of this synthetic approach. The fluorine at the 4-position is generally more labile towards nucleophilic attack than the fluorine at the 2-position. This is because the negative charge in the Meisenheimer intermediate formed during attack at the 4-position can be delocalized onto the electronegative nitrogen atom, providing greater stabilization. By controlling the reaction conditions, particularly the temperature, selective monosubstitution with pyrrolidine at the 4-position can be achieved, leaving the 2-fluoro group intact for subsequent functionalization.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluoropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-difluoropyridine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Self-Validation: The progress of the reaction and the purity of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy. The expected mass of the product will be observed, and the disappearance of the starting material will indicate reaction completion. The NMR spectrum will show characteristic shifts for the pyridine and pyrrolidine protons.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reactivity Profile: Exploiting the 2-Fluoro Position in SNAr Reactions
The fluorine atom at the 2-position of the this compound scaffold is highly activated towards nucleophilic aromatic substitution. This reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[3] The general order of leaving group ability in SNAr reactions is often the reverse of that in SN2 reactions, with fluoride being an excellent leaving group (F > Cl > Br > I).[3] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.[4]
General Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The fluoride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Diagram: SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Reactions with Various Nucleophiles
The versatility of the this compound scaffold is demonstrated by its reactivity with a wide range of nucleophiles.
1. Amine Nucleophiles:
The reaction with primary and secondary amines proceeds readily, often with a base such as potassium carbonate or triethylamine to neutralize the HF byproduct. These reactions are typically carried out in polar aprotic solvents like DMSO, DMF, or acetonitrile at elevated temperatures.
2. Thiol Nucleophiles:
Thiols are excellent nucleophiles for SNAr reactions. The corresponding thiolate, generated in situ with a base like sodium hydride or potassium carbonate, readily displaces the fluoride.[5] These reactions are also typically performed in polar aprotic solvents.
3. Alcohol Nucleophiles:
The reaction with alcohols requires the formation of the more nucleophilic alkoxide, typically by using a strong base such as sodium hydride. The reaction may require higher temperatures compared to reactions with amines or thiols due to the lower nucleophilicity of alkoxides.
| Nucleophile Type | General Conditions | Typical Yields |
| Amines | K₂CO₃, DMSO, 80-120 °C | Good to Excellent |
| Thiols | NaH, DMF, 60-100 °C | Good to Excellent |
| Alcohols | NaH, THF/DMF, 80-150 °C | Moderate to Good |
Note: The yields and optimal conditions can vary significantly depending on the specific nucleophile and substrate.
Stability Profile of the Scaffold
Understanding the stability of the this compound scaffold under various conditions is crucial for its handling, storage, and application in multi-step syntheses.
pH Stability
-
Acidic Conditions: Substituted fluoropyridines can be susceptible to acid-catalyzed hydrolysis. For instance, 4-fluoropyridine is known to undergo transformation into N-(4-pyridyl)-4-pyridone in an acid-catalyzed process.[6] Therefore, prolonged exposure of the this compound scaffold to strong acidic conditions should be avoided.
-
Basic Conditions: The scaffold is generally more stable under basic conditions. However, very strong bases at elevated temperatures could potentially lead to side reactions, although the C-F bond is relatively robust in the absence of a nucleophile.
Thermal Stability
Storage and Handling
Based on the stability profile and information from safety data sheets of analogous compounds, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Spectroscopic Characterization
Accurate characterization of the this compound scaffold is essential for confirming its identity and purity. The following are expected spectroscopic data based on the analysis of related compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons will show characteristic coupling patterns, including coupling to the fluorine atom. |
| ¹³C NMR | Resonances for all nine carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ).[10] |
| IR Spec. | Characteristic absorption bands for C-H, C=C, C-N, and C-F stretching and bending vibrations. |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used for analysis.
Conclusion
The this compound scaffold is a valuable and versatile building block in drug discovery. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient introduction of diverse functionalities at the 2-position. While the scaffold exhibits good stability under typical synthetic conditions, its sensitivity to strong acid and high temperatures should be considered during reaction planning and execution. This guide provides a foundational understanding of the synthesis, reactivity, and stability of this important core, empowering researchers to leverage its unique properties in the design and synthesis of novel therapeutic agents.
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PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Methodological & Application
Using 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in nucleophilic aromatic substitution
An Application Guide for the Strategic Use of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in Nucleophilic Aromatic Substitution
Authored by: A Senior Application Scientist
Introduction: Strategic Value in Medicinal Chemistry
This compound is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its utility lies in its capacity to undergo highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the pyrrolidine moiety is also a common feature in biologically active compounds.[1][2][3][4] This reagent allows for the direct coupling of a wide array of nucleophiles at the 2-position, providing a robust platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.[5]
The reactivity of this molecule is governed by a synergistic interplay of electronic effects. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[6][7] In this specific reagent, the reaction site is the fluorine-bearing C2 carbon. While the pyrrolidino group at the C4-position is electronically donating, the ring is still sufficiently activated by the ring nitrogen to undergo SNAr. The key to its high reactivity is the fluorine substituent itself. In the context of SNAr, where the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate (the Meisenheimer complex), the high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this crucial step.[5][8] Consequently, fluoro-pyridines are often significantly more reactive than their chloro- or bromo-analogues, allowing for milder reaction conditions and greater functional group tolerance.[5][8]
This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical troubleshooting advice for leveraging this compound in your research endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting outcomes.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative pyridine nitrogen atom. This stabilization is a key factor favoring attack at the C2 and C4 positions.[7]
-
Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the fluoride ion. Fluoride is an excellent leaving group in SNAr reactions because the C-F bond is highly polarized, and the bond-breaking step occurs after the rate-determining nucleophilic attack.[8]
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols
The following protocols are designed as robust starting points for various classes of nucleophiles. Researchers should monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
General Experimental Workflow
The successful execution of SNAr reactions with this compound follows a standardized workflow. Proper setup, inert atmosphere, and careful monitoring are key to achieving high yields and purity.
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Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Introduction: The Significance of Fluorinated Pyridines
Fluorinated heterocyclic compounds are foundational building blocks in modern drug discovery and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a valuable intermediate, incorporating both a reactive fluorine atom for subsequent cross-coupling reactions and a pyrrolidine moiety common in bioactive molecules.[1] This guide provides a detailed, field-tested protocol for the synthesis of this compound from commercially available 2,4-difluoropyridine, focusing on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Rationale: Achieving C4 Regioselectivity
The synthesis of this compound from 2,4-difluoropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] In this mechanism, a nucleophile (pyrrolidine) attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group (a fluoride ion).
Pillars of Causality:
-
Ring Activation: The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. This activation is most pronounced at the ortho (C2, C6) and para (C4) positions.
-
Regioselective Attack: While both the C2 and C4 positions are activated, nucleophilic attack preferentially occurs at the C4 position. This is due to a combination of electronic and steric factors. The C4 position is electronically more activated (para to the nitrogen) and is less sterically hindered than the C2 position, which is adjacent to the ring nitrogen.
-
Intermediate Stabilization: The attack of pyrrolidine at the C4 carbon forms a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring.
-
Leaving Group Expulsion: The reaction concludes with the elimination of a fluoride ion from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product. Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic.[4][5]
Caption: Reaction mechanism for the SNAr of 2,4-difluoropyridine.
Experimental Protocol and Workflow
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Notes |
| 2,4-Difluoropyridine | C₅H₃F₂N | 115.08 | 10.0 | 1.15 g | Sigma-Aldrich | Irritant, flammable liquid |
| Pyrrolidine | C₄H₉N | 71.12 | 10.5 | 0.75 g (0.87 mL) | Acros Organics | Corrosive, flammable liquid |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Fisher Scientific | Anhydrous, finely powdered |
| Acetonitrile (ACN) | CH₃CN | 41.05 | - | 50 mL | EMD Millipore | Anhydrous, HPLC grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | VWR | ACS grade, for extraction |
| Hexanes | C₆H₁₄ | 86.18 | - | ~300 mL | VWR | ACS grade, for chromatography |
| Deionized Water | H₂O | 18.02 | - | ~150 mL | - | For work-up |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~50 mL | - | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | For drying |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoropyridine (1.15 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Stir the resulting suspension at room temperature (20-25°C).
-
Nucleophile Addition: Using a syringe, add pyrrolidine (0.87 mL, 10.5 mmol) dropwise to the stirring suspension over a period of 5-10 minutes. Expert Insight: A slight excess of the nucleophile ensures complete consumption of the starting material. The dropwise addition helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The starting material (2,4-difluoropyridine) is significantly less polar than the product. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of ethyl acetate (~20 mL).
-
Transfer the filtrate to a separatory funnel and add deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL) to remove residual acetonitrile and salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Eluent: Use a gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.
-
Fractions: Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Final Concentration: Concentrate the pure fractions under reduced pressure to afford this compound as a white to off-white solid. A typical yield is 80-90%.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
2,4-Difluoropyridine: Is a flammable liquid and an irritant. Handle with care, avoiding contact with skin and eyes.
-
Pyrrolidine: Is corrosive, flammable, and toxic. It can cause severe skin burns and eye damage. Always handle in a fume hood and wear appropriate gloves.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General Precautions: The reaction should be performed in a well-ventilated chemical fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Trustworthiness
This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is based on well-established principles of nucleophilic aromatic substitution, ensuring high regioselectivity for the desired C4-substituted product.[6] By carefully controlling stoichiometry and following the outlined work-up and purification steps, researchers can consistently obtain high yields of the target compound, suitable for further use in pharmaceutical and materials science research. The self-validating nature of the protocol lies in the chromatographic monitoring (TLC), which provides clear go/no-go checkpoints throughout the synthesis.
References
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Fluoro-6-phenylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of pyrrolidine-2,4-diones. Retrieved from [Link]
-
Reaction Chemistry & Engineering - CORE. (2016). Automated flow platform for the study of reaction kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
-
NIH National Library of Medicine. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PharmD Guru. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
This technical guide details the application of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine as a strategic building block in the synthesis of kinase inhibitors. We elucidate the chemical principles that make this reagent a valuable tool for medicinal chemists, focusing on its role in facilitating key bond formations through Nucleophilic Aromatic Substitution (SNAr). A detailed, field-proven protocol for the synthesis of a representative 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor core, a scaffold prevalent in Janus Kinase (JAK) inhibitors, is provided. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the rapid and efficient construction of targeted therapeutic agents.
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal anchor for binding within the ATP pocket of protein kinases.[2][3] Specifically, the 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a foundational scaffold for a multitude of Janus Kinase (JAK) inhibitors, a class of drugs critical for treating autoimmune diseases and myeloproliferative neoplasms.[4][5]
The strategic challenge in synthesizing these complex molecules lies in the efficient and regioselective formation of a C-N bond between the kinase scaffold and a substituted pyridine headgroup. This compound has emerged as a highly effective reagent for this purpose. Its utility is derived from a confluence of three key structural features:
-
The 2-Fluoro Substituent: Fluorine is an exceptional leaving group in nucleophilic aromatic substitution (SNAr) reactions, highly activated by the adjacent electron-withdrawing ring nitrogen.[6] This enables facile displacement by amine nucleophiles under relatively mild conditions.
-
The Pyridine Nitrogen: This nitrogen atom not only activates the C2 position but also serves as a critical hydrogen bond acceptor, often interacting with the "hinge" region of the kinase active site.
-
The 4-Pyrrolidinyl Group: This moiety enhances the molecule's basicity and often improves aqueous solubility and pharmacokinetic properties. The saturated, three-dimensional nature of the pyrrolidine ring can also provide favorable interactions in the solvent-exposed region of the kinase pocket.[7]
This application note provides a comprehensive guide to leveraging these features through a detailed synthetic protocol.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis is as an electrophile in an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: An amine nucleophile, typically from the core kinase scaffold (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine), attacks the carbon atom bearing the fluorine. This is the rate-determining step.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring, stabilized by the ring nitrogen.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the highly electronegative fluoride ion, a very stable leaving group.
The choice of a high-boiling, polar aprotic solvent (e.g., DMSO, NMP) is crucial as it effectively solvates the cationic counter-ion of the base without solvating the amine nucleophile, thus enhancing its reactivity. The use of a hindered, non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is preferred to deprotonate the nucleophile without competing in the substitution reaction.
Caption: Synthesis of a representative kinase inhibitor core via SNAr.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (Example Scale) | Supplier Notes |
| This compound | 166.20 | 1.2 | 1.33 g | Commercially available |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 134.14 | 1.0 | 1.00 g | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.84 mL | Anhydrous grade, freshly distilled recommended |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 20 mL | Anhydrous grade (<50 ppm H₂O) |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Reagent grade for extraction & chromatography |
| Hexanes | - | - | As needed | Reagent grade for chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For workup |
| Brine | - | - | As needed | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying |
Step-by-Step Experimental Protocol
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory Preparation of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Derivatives
Authored by: a Senior Application Scientist
Abstract
This document provides a detailed guide for the laboratory synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorinated pyridine scaffold and the pyrrolidine moiety. The core of this procedure is a regioselective nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method in heterocyclic chemistry. This guide offers an in-depth explanation of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.
Introduction: Significance and Synthetic Rationale
Pyridines and their derivatives are among the most prevalent heterocycles in biologically active compounds and approved pharmaceuticals.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The pyrrolidine ring, a common saturated heterocycle, is also a key pharmacophore found in numerous drugs.[2][3] The combination of these two moieties in this compound creates a versatile scaffold for the development of novel therapeutic agents.
The synthesis of this target molecule is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][4] This strategy leverages the inherent electrophilicity of a di-halogenated pyridine ring, allowing for the selective displacement of a halide by a nucleophile—in this case, pyrrolidine.
The Synthetic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
2.1. Mechanism and Regioselectivity
The SNAr reaction is a two-step addition-elimination process.[5][6] It is distinct from SN2 reactions, as it occurs on an sp²-hybridized carbon of the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. In the context of a pyridine ring, the ring nitrogen itself acts as a powerful electron-withdrawing group, particularly activating the ortho (2,6) and para (4) positions.
The reaction proceeds as follows:
-
Nucleophilic Addition: The nucleophile (pyrrolidine) attacks the electron-deficient carbon at the 4-position of the 2,4-difluoropyridine ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and onto the electron-withdrawing nitrogen atom, which provides crucial stabilization.
-
Elimination and Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
A critical aspect of this synthesis is the high regioselectivity. When 2,4-difluoropyridine is treated with a nucleophile, substitution occurs preferentially at the 4-position. This is because the attack at the 4-position allows the negative charge in the Meisenheimer intermediate to be delocalized directly onto the ring nitrogen, providing superior stabilization compared to an attack at the 2-position.
2.2. Mechanistic Diagram
Caption: Figure 1: S_NAr Mechanism for this compound Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2,4-difluoropyridine and pyrrolidine.
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 2,4-Difluoropyridine | C₅H₃F₂N | 115.08 | 348-55-0 | Standard Supplier | Corrosive, handle with care. |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Standard Supplier | Flammable, corrosive, stench. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Standard Supplier | Anhydrous, finely powdered. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Standard Supplier | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Standard Supplier | ACS grade or higher. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | Lab Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Standard Supplier | |
| Silica Gel | SiO₂ | - | 7631-86-9 | Standard Supplier | For column chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-difluoropyridine (1.15 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to dissolve the starting material.
-
-
Addition of Reagents:
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) to the solution. The K₂CO₃ acts as a base to neutralize the HF formed during the reaction.
-
With vigorous stirring, add pyrrolidine (0.78 g, 0.93 mL, 11.0 mmol, 1.1 eq.) to the mixture dropwise over 5 minutes at room temperature. An exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc, gradually increasing the polarity) to isolate the desired product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.[7][8]
-
3.3. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. The presence of fluorine will result in characteristic splitting patterns (C-F coupling).[9]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 167.10).[7]
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow.
Safety and Handling
-
2,4-Difluoropyridine: Is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pyrrolidine: Is flammable, corrosive, and has a strong, unpleasant odor. Work exclusively in a fume hood.
-
DMSO: Can enhance skin absorption of other chemicals. Avoid direct skin contact.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from interfering.
Troubleshooting
-
Low Yield:
-
Ensure all reagents, particularly DMSO, are anhydrous. Water can compete as a nucleophile.
-
Confirm the quality of the 2,4-difluoropyridine, as it can degrade over time.
-
Increase reaction time or temperature moderately if starting material persists.
-
-
Formation of Di-substituted Product (2,4-bis(pyrrolidin-1-yl)pyridine):
-
This can occur if the reaction temperature is too high or the reaction is run for an extended period.
-
Use a slight excess of the dihalopyridine or carefully control the stoichiometry of the pyrrolidine.
-
-
Difficult Purification:
-
Residual DMSO can be challenging to remove. Ensure thorough washing with brine during the work-up.
-
If the product is very polar, consider alternative chromatography systems or reverse-phase chromatography.
-
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound derivatives via a regioselective nucleophilic aromatic substitution. The procedure is robust and can be adapted for the synthesis of a variety of analogues by substituting pyrrolidine with other nucleophiles. Understanding the underlying SNAr mechanism is key to troubleshooting and optimizing the reaction for specific substrates, making this a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap . Patsnap. Available at: [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents. Google Patents.
-
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed . PubMed. Available at: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI . MDPI. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine . Available at: [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate . ResearchGate. Available at: [Link]
-
1352318-60-5| Chemical Name : this compound | Pharmaffiliates . Pharmaffiliates. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed . PubMed. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis of 4‐fluoro‐2‐cyanopyrrolidine derivatives. - ResearchGate . ResearchGate. Available at: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one - MDPI . MDPI. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis of 4-pyrrolidinopyridine - PrepChem.com . PrepChem.com. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. Google Patents.
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- 9. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]
Application Notes & Protocols: 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in the Synthesis of CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in CNS Drug Discovery
The development of effective Central Nervous System (CNS) agents is a paramount challenge in medicinal chemistry, demanding molecules with a finely tuned balance of physicochemical properties to ensure blood-brain barrier penetration, target engagement, and metabolic stability.[1] The incorporation of fluorine into drug candidates is a well-established strategy to enhance these critical attributes.[2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pKa, conformation, and lipophilicity, often leading to improved metabolic profiles and target binding affinity.[1][2][3][4]
Concurrently, the pyridine ring is a privileged scaffold, prevalent in a vast number of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions within biological targets.[5][6] The pyrrolidine moiety is another cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs, contributing to desirable pharmacokinetic properties and serving as a versatile synthetic handle.[7][8]
This guide focuses on 2-Fluoro-4-(pyrrolidin-1-yl)pyridine (CAS No. 1352318-60-5), a key building block that synergistically combines these three powerful motifs.[9][10] Its structure is primed for facile, late-stage functionalization, making it an exceptionally valuable intermediate for the construction of diverse molecular libraries aimed at discovering novel CNS therapeutics.
| Compound of Interest | |
| Name | This compound |
| CAS Number | 1352318-60-5 |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 166.20 g/mol |
| Appearance | Useful research chemical |
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthetic utility of this compound is dominated by its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. The fluorine atom at the C2 position serves as an excellent leaving group, a consequence of the highly polarized and strong C-F bond.[11][12][13]
Critically, the reaction of 2-fluoropyridines is significantly faster than that of their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the kinetic advantage of using fluoro-substituted precursors.[12][13][14]
Mechanism of Action: Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[11][15][16]
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the ring's aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][15][17]
-
Elimination of Fluoride: The aromaticity of the pyridine ring is restored through the elimination of the highly electronegative fluoride ion, yielding the final substituted product.[15][16]
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols: Functionalization via SNAr
The following protocols provide a robust framework for the SNAr of this compound with various classes of nucleophiles. It is imperative that all reactions are conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 4-(pyrrolidin-1-yl)pyridin-2-amine derivatives, which are common structural motifs in kinase inhibitors.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).[15]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Reaction with Alcohols and Phenols (O-Arylation)
This protocol outlines the synthesis of 2-alkoxy/phenoxy-4-(pyrrolidin-1-yl)pyridine derivatives. This reaction typically requires a stronger base to deprotonate the hydroxyl group.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol nucleophile (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (t-BuOK, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH or t-BuOK (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.[15]
-
Allow the reaction to warm to room temperature or heat to 60-80 °C, monitoring by TLC.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Summary of Typical Reaction Conditions
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Rationale |
| Amines | K₂CO₃, DIPEA, Et₃N | DMF, DMSO, NMP | 25 - 100 | Mild bases are sufficient for most amine nucleophiles. Higher temperatures may be needed for less reactive amines. |
| Alcohols/Phenols | NaH, t-BuOK, K₂CO₃ | THF, DMF | 0 - 80 | Strong bases are required to generate the corresponding alkoxide/phenoxide for efficient reaction.[15] |
| Thiols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 60 | Thiols are generally more acidic and nucleophilic than alcohols; mild to strong bases can be used to form the thiolate.[15] |
Application in a Synthetic Route Towards a CNS Kinase Inhibitor Analogue
To illustrate the practical application of this compound, we present a hypothetical, multi-step synthesis of a generic kinase inhibitor scaffold. This route leverages the SNAr reaction for the initial key bond formation, followed by a subsequent cross-coupling reaction to complete the core structure. This strategy of sequential, site-selective functionalization is a powerful approach in modern drug discovery.[18]
Caption: Hypothetical synthetic route to a CNS kinase inhibitor analogue.
This route demonstrates how the initial SNAr reaction on this compound sets the stage for further elaboration. The pyrrolidine moiety remains intact and contributes to the final molecule's properties, while the introduced R¹ group and the subsequently coupled R² group can be varied to explore structure-activity relationships (SAR).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of starting material or reagents.- Ineffective base for the chosen nucleophile. | - Increase reaction time or moderately increase temperature, monitoring for side products.[16]- Ensure high purity of the starting material and use anhydrous solvents.- For weak nucleophiles (e.g., alcohols), switch to a stronger base like NaH. |
| Multiple Products / Side Reactions | - Reaction temperature is too high, causing decomposition or side reactions.- For di-functionalized pyridines, competitive reaction at other sites.- Base-induced side reactions. | - Lower the reaction temperature and increase the reaction time.- Use a more selective catalyst or protecting group strategy if applicable.- Screen alternative, non-nucleophilic bases (e.g., DIPEA). |
| Difficulty in Purification | - Product and starting material have similar polarity.- Formation of highly polar byproducts (e.g., salts). | - Ensure the reaction goes to completion to consume all starting material.- Perform an aqueous wash during work-up to remove inorganic salts.- Try a different solvent system for column chromatography or consider purification by crystallization. |
Conclusion
This compound is a highly versatile and reactive building block that provides a direct and efficient entry point for the synthesis of complex, functionalized pyridine derivatives. Its utility is primarily driven by the kinetic favorability of the SNAr reaction, allowing for predictable and site-selective introduction of a wide array of nucleophiles. This capability for late-stage functionalization is invaluable in the iterative design-synthesis-test cycle of modern drug discovery. For researchers and scientists focused on developing the next generation of CNS agents, mastering the application of this intermediate offers a significant strategic advantage in accelerating the path to novel therapeutic candidates.
References
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Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
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Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
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Papamicaël, C., et al. (2003). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]
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Parmar, S. S., et al. (1976). Synthesis and CNS depressant activity of fluorinated quinazolone derivatives. PubMed. Retrieved from [Link]
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Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]
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Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). AP164A - Pharmacologically active cns compounds.
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Unnamed Supplier. (2023). The Power of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]
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Ziyaev, M. K., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
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Idota, A., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Retrieved from [Link]
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West, M. J., et al. (2019). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
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Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Gao, Y., et al. (2016). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Cross-Coupling of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine for Pharmaceutical Scaffolds
I. Introduction: The Strategic Value of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. The pyridine ring is a cornerstone of numerous therapeutic agents, while the pyrrolidine moiety, a saturated five-membered heterocycle, offers a three-dimensional architecture that can enhance binding affinity and improve pharmacokinetic properties.[1][2] The fluorine atom at the C-2 position is of particular interest; it can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and serve as a handle for late-stage functionalization through advanced cross-coupling methodologies.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers and drug development professionals the insights needed to successfully leverage this versatile building block. The protocols described herein are grounded in established mechanistic principles, focusing on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions as primary pathways for C-C and C-N bond formation.
II. The Foundational Chemistry: Understanding Reactivity
Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, generally proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][4]
The primary challenge in coupling this compound lies in the strength of the C-F bond. Oxidative addition of this bond to a Pd(0) center is the rate-determining step and is significantly more challenging than for the corresponding chloro, bromo, or iodo derivatives.[5] Success hinges on the use of highly active catalytic systems, typically employing sterically hindered and electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, promoting oxidative addition, and their bulkiness facilitates the final reductive elimination step to release the product and regenerate the catalyst.[6]
Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity. This is often referred to as the "2-pyridyl problem."[7] The choice of ligand, base, and solvent must be carefully optimized to mitigate this effect and ensure efficient catalytic turnover.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
III. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an aryl halide.[8][9] When applied to this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the C-F bond to the Pd(0) complex. The subsequent transmetalation step requires activation of the boronic acid or ester with a base to form a more nucleophilic boronate species.[8][10] The final reductive elimination step yields the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific substrates.
1. Materials:
- This compound (1.0 equiv)
- Arylboronic acid or pinacol ester (1.2–1.5 equiv)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
- Ligand (e.g., SPhos, XPhos, 4-10 mol%)
- Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
2. Procedure:
- To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, base, palladium precatalyst, and ligand.
- Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80–120 °C and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
- Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
- Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Data Summary & Key Insights
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Good to Excellent |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100-110 | Good to Excellent |
| 3-Pyridylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90-100 | Moderate to Good |
Causality Behind Component Selection:
-
Catalyst System: The use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) is critical.[5] These ligands stabilize the Pd(0) species and create a highly nucleophilic metal center that can undergo oxidative addition into the strong C-F bond.[6] For heteroaryl coupling partners, ligands like dppf can be effective.[11]
-
Base: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. They are effective at forming the active boronate species for transmetalation without promoting side reactions. The choice of base can significantly impact reaction efficiency.[8]
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction is invaluable for introducing diverse amine functionalities at the C-2 position of the pyridine core, a common strategy in drug design.
Mechanistic Considerations
Similar to the Suzuki coupling, the key initiating step is the oxidative addition of the C-F bond to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
1. Materials:
- This compound (1.0 equiv)
- Primary or secondary amine (1.1–1.5 equiv)
- Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-4 mol%)
- Ligand (e.g., tBuBrettPhos, RuPhos, 2-8 mol%)
- Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv)
- Anhydrous, degassed solvent (e.g., Toluene, THF)
2. Procedure:
- In a glovebox, charge an oven-dried vial or Schlenk tube with the base, palladium precatalyst, and ligand.
- Add the this compound and the amine.
- Add the degassed solvent and seal the vessel.
- Remove the vessel from the glovebox and heat with vigorous stirring. Temperatures can range from room temperature to 100 °C depending on the reactivity of the amine.[15]
- Monitor the reaction for completion (TLC, LC-MS).
- After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the residue by flash column chromatography.
Data Summary & Key Insights
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | [Pd(allyl)Cl]₂ / RuPhos | NaOtBu | Toluene | 80-100 | High |
| Aniline | Pd₂(dba)₃ / tBuBrettPhos | LiHMDS | THF | 65-80 | Good to High |
| Benzylamine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | Moderate to Good |
Causality Behind Component Selection:
-
Ligands for C-N Coupling: Ligands like RuPhos and BrettPhos are highly effective for C-N coupling reactions.[16] Their specific steric and electronic properties facilitate the crucial reductive elimination step, which is often the turnover-limiting step for C-N bond formation.[17]
-
Base Selection: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or amide bases like lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine without competing in the coupling reaction.[13] The choice can influence the reaction rate and prevent catalyst deactivation.
V. Sonogashira Coupling: Accessing C(sp²)–C(sp) Scaffolds
The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, a valuable functional group for further transformations and as a structural element in conjugated materials and complex molecules.[18][19]
Mechanistic Considerations
The Sonogashira coupling traditionally involves a dual catalytic system with palladium and a copper(I) co-catalyst.[18] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex.[20] Copper-free versions are also prevalent, often requiring a stronger base to facilitate the formation of the palladium-acetylide complex directly.[21]
Caption: Dual catalytic cycles in the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound
1. Materials:
- This compound (1.0 equiv)
- Terminal alkyne (1.2–2.0 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
- Copper(I) iodide (CuI, 1-5 mol%)
- Base (e.g., Diisopropylamine (DIPA), Triethylamine (TEA))
- Anhydrous, degassed solvent (e.g., THF, DMF)
2. Procedure:
- To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
- Add the degassed solvent, followed by the base (which can often serve as the co-solvent).
- Add the terminal alkyne dropwise via syringe.
- Stir the reaction at room temperature or with gentle heating (40–60 °C).
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction with ether or ethyl acetate and filter through Celite® to remove salts.
- Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the product by flash column chromatography.
Data Summary & Key Insights
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25-40 | Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 25-50 | Good to High |
| Propargyl Alcohol | Pd(dppf)Cl₂ / CuI | TEA | Acetonitrile | 50 | Moderate to Good |
Causality Behind Component Selection:
-
Dual Catalysis: The synergy between palladium and copper is key to the mild conditions of the classic Sonogashira reaction.[18] The copper facilitates the deprotonation and activation of the alkyne, allowing for efficient transmetalation to the palladium center.
-
Base/Solvent: An amine base like TEA or DIPA is typically used. It not only neutralizes the HX formed during the reaction but also acts as a ligand and solvent, maintaining a basic environment conducive to acetylide formation.[20]
VI. Conclusion
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for modern drug discovery. While the activation of the C-F bond presents a significant mechanistic hurdle, the use of advanced, rationally designed catalyst systems has rendered these transformations highly feasible. By understanding the underlying principles governing catalyst activity, ligand effects, and the role of bases and solvents, researchers can effectively troubleshoot and optimize these reactions to construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for scientists aiming to incorporate this valuable scaffold into their synthetic programs.
VII. References
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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ResearchGate. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Retrieved from [Link]
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MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
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(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Results of the C−N coupling reactions with ligands L1, L2, and L3 and.... Retrieved from [Link]
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(n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
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(n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
PubMed Central. (n.d.). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
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- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, a unique heterocyclic compound with significant potential as a ligand in transition metal-catalyzed reactions. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to the well-established 4-(dialkylamino)pyridine (DMAP) family of catalysts and ligands suggests its utility in a range of organic transformations. This document outlines the synthesis of this compound and presents a representative protocol for its application as a ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical utility.
Introduction: The Promise of Fluorinated Aminopyridine Ligands
The pyridine scaffold is a ubiquitous motif in catalysis, prized for its electronic properties and ability to coordinate with a wide array of transition metals. The introduction of an amino group at the 4-position, as in the case of 4-(dimethylamino)pyridine (DMAP), dramatically enhances the nucleophilicity and electron-donating ability of the pyridine nitrogen, leading to highly effective catalysts and ligands.[1]
The subject of this guide, this compound, introduces a fluorine atom at the 2-position. This modification is expected to significantly influence the ligand's electronic and steric properties. The strongly electron-withdrawing nature of fluorine can modulate the electron density of the pyridine ring and the coordinating nitrogen atom, potentially impacting the stability and reactivity of the resulting metal complexes. This fine-tuning of electronic properties is a key strategy in modern ligand design for optimizing catalytic performance.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-fluoropyridine precursor. The higher reactivity of the fluorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for selective substitution.
Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. By understanding the reaction mechanism and potential pitfalls, you can optimize your experimental setup for a successful and reproducible synthesis.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophile (pyrrolidine) attacks an electron-deficient aromatic ring (a dihalopyridine), replacing a leaving group (a halide).
The "Why": Mechanism and Regioselectivity
The reaction typically starts with 2,4-difluoropyridine. The pyridine nitrogen and the fluorine atom at the C2 position are strongly electron-withdrawing, which significantly activates the pyridine ring for nucleophilic attack, particularly at the C4 and C6 positions. Pyrrolidine, a strong secondary amine nucleophile, preferentially attacks the C4 position. This regioselectivity is governed by the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group from the C4 position is rapid and restores aromaticity, yielding the desired product. The element effect in SNAr reactions often shows fluoride to be a better leaving group than other halides in this context, making fluoropyridines excellent substrates[1].
Caption: Mechanism of SNAr for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of the 2,4-difluoropyridine starting material. What's the first thing I should check?
A: The most common culprits for a stalled reaction are reagent quality and reaction temperature. Ensure your pyrrolidine and solvent (e.g., DMSO, DMF, or ACN) are anhydrous. Water can compete as a nucleophile and interfere with the reaction. Also, verify that the reaction temperature is adequate; while some SNAr reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) is often required to achieve a reasonable rate[2].
Q2: I'm observing a major byproduct on my TLC/LCMS. How do I identify and prevent it?
A: The most probable significant byproduct is the di-substituted species, 2,4-di(pyrrolidin-1-yl)pyridine. This occurs when a second molecule of pyrrolidine displaces the remaining fluorine at the C2 position. To minimize its formation, carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of pyrrolidine. Running the reaction at a lower temperature and for a shorter duration can also significantly improve selectivity for the mono-substituted product.
Q3: Why is a base like K₂CO₃ or DIPEA often included in the reaction?
A: A base is added to act as a scavenger for the hydrofluoric acid (HF) that is generated as a byproduct. If left in the reaction mixture, the acid can protonate the pyrrolidine nucleophile, forming a non-nucleophilic ammonium salt and effectively shutting down the reaction. A non-nucleophilic base is crucial to prevent it from competing with the desired reaction.
Q4: My isolated yield is low despite my TLC analysis showing a clean, high-yielding reaction. Where could I be losing my product?
A: Product loss frequently occurs during the aqueous workup and purification steps[3]. As a basic amine, your product can be protonated and become water-soluble if the aqueous layer is acidic. During extraction, ensure the aqueous phase is made basic (pH > 9) before extracting with an organic solvent. For purification via silica gel chromatography, product can streak or remain on the column. Pre-treating the silica with triethylamine or using an eluent containing a small percentage of triethylamine (e.g., 0.5-1%) can mitigate this issue.
Comprehensive Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.
Problem 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Action & Rationale |
| Reagent Impurity/Moisture | Action: Use freshly opened or distilled pyrrolidine. Ensure solvents are anhydrous (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Karl-Fischer titration can confirm water content[4].Rationale: Water can react with the starting material or protonate the amine, reducing the concentration of the active nucleophile. |
| Suboptimal Temperature | Action: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor progress by TLC/LCMS at each stage.Rationale: SNAr reactions have an activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction[2]. |
| Insufficient Base | Action: Ensure at least 1.5-2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) are used.Rationale: The generated HF must be neutralized to prevent the protonation and deactivation of the pyrrolidine nucleophile. |
| Incorrect Solvent Choice | Action: Switch to a polar aprotic solvent like DMSO or DMF.Rationale: These solvents are effective at solvating the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction rate. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action & Rationale |
| Di-substitution | Action: Use pyrrolidine as the limiting reagent (1.0 equivalent relative to 2,4-difluoropyridine). Consider adding the pyrrolidine slowly to the reaction mixture at a lower temperature.Rationale: Maintaining a low concentration of the nucleophile minimizes the statistical probability of a second substitution event occurring on the already-formed product. |
| Isomeric Impurity (Attack at C2) | Action: This is electronically disfavored but can occur at high temperatures. Lower the reaction temperature.Rationale: The C4 position is more activated. Lowering the kinetic energy of the system favors the thermodynamically preferred pathway. Isomers can typically be separated by careful column chromatography. |
| Product/Reagent Decomposition | Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure the reaction temperature does not exceed the stability limits of the reactants or product.Rationale: Halopyridines can be sensitive to heat and atmosphere[3][5]. An inert atmosphere prevents potential oxidative side reactions. |
Problem 3: Low Isolated Yield After Workup & Purification
| Possible Cause | Troubleshooting Action & Rationale |
| Product Loss to Aqueous Layer | Action: Before extraction, basify the aqueous layer to pH 9-11 with NaOH or K₂CO₃. Use a salting-out technique by adding brine to the aqueous layer to decrease the polarity of the aqueous phase.Rationale: The product is a tertiary amine with a pKa that renders it water-soluble under neutral or acidic conditions. Basification ensures it is in its free-base form, which is more soluble in organic solvents. |
| Emulsion Formation | Action: Add brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.Rationale: Emulsions trap product between the two layers, preventing efficient separation. |
| Poor Recovery from Chromatography | Action: Use a less acidic stationary phase (e.g., neutral alumina) or add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes).Rationale: The basic nitrogen of the product can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption. Triethylamine competes for these active sites, allowing the product to elute cleanly. |
Validated Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluoropyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the 2,4-difluoropyridine.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add pyrrolidine (1.05 eq) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Checkpoint: Monitor the reaction for the disappearance of the 2,4-difluoropyridine starting material using TLC or LCMS.
-
Once complete, cool the reaction to room temperature.
Protocol 2: Workup and Purification
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) containing 0.5% triethylamine.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford the pure this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the root cause of low yield in your synthesis.
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Common side products in the synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyridine, typically 2,4-difluoropyridine, with pyrrolidine. The reaction is generally regioselective, with the nucleophilic attack preferentially occurring at the 4-position of the pyridine ring. This selectivity is governed by the electronic properties of the pyridine ring, where the nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack is at the C4 position.[1][2]
While this reaction is robust, several side products can form, and reaction conditions must be carefully controlled to maximize the yield and purity of the desired product. This guide will walk you through potential issues and their solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: I am observing a low yield of this compound in my reaction. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors, ranging from reaction conditions to the quality of your starting materials. Let's break down the possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to the formation of side products.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Solution: The reaction of 2,4-difluoropyridine with amines is often carried out at temperatures ranging from 80-120°C.[3] If the temperature is too low, the reaction will be sluggish. If it's too high, you risk the formation of the di-substituted byproduct and other impurities. We recommend starting at the lower end of this range and gradually increasing if necessary.
-
-
Purity of Starting Materials: Impurities in your 2,4-difluoropyridine or pyrrolidine can interfere with the reaction.
-
Solution: Ensure you are using high-purity starting materials. Impurities in 2,4-difluoropyridine could include other pyridine isomers. Water in the pyrrolidine or solvent can lead to hydrolysis side products. It is recommended to use freshly distilled pyrrolidine and anhydrous solvents.
-
-
Stoichiometry: The molar ratio of the reactants is crucial.
-
Solution: Using a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can increase the formation of the di-substituted side product, 2,4-bis(pyrrolidin-1-yl)pyridine.
-
Issue 2: Presence of a Significant Amount of a Di-substituted Side Product
Q: My crude product analysis shows a significant peak corresponding to the di-substituted product, 2,4-bis(pyrrolidin-1-yl)pyridine. How can I minimize its formation?
A: The formation of 2,4-bis(pyrrolidin-1-yl)pyridine is a common side reaction, especially when using an excess of pyrrolidine or at higher temperatures. Here’s how you can address this:
-
Control Stoichiometry: The most critical factor is the stoichiometry of the nucleophile.
-
Solution: Carefully control the amount of pyrrolidine used. We recommend starting with no more than 1.2 equivalents. You can perform a small-scale experiment to optimize the stoichiometry for your specific conditions.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the second substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the overreaction.
-
-
Slow Addition of Pyrrolidine: Adding the nucleophile slowly can help maintain a low concentration of it in the reaction mixture, thus disfavoring the second substitution.
-
Solution: Add the pyrrolidine dropwise to the solution of 2,4-difluoropyridine over a period of 30-60 minutes.
-
Issue 3: Identification of an Isomeric Side Product
Q: I have an unexpected isomer in my product mixture. How can I identify if it is the 4-Fluoro-2-(pyrrolidin-1-yl)pyridine isomer?
A: While the reaction is highly selective for the 4-position, trace amounts of the 2-substituted isomer can sometimes be formed.
-
Spectroscopic Analysis:
-
1H NMR: The proton chemical shifts and coupling constants will differ between the two isomers. For this compound, you would expect to see distinct signals for the protons on the pyridine ring. The proton at C3 will be a doublet of doublets due to coupling with the fluorine at C2 and the proton at C5. The proton at C5 will be a doublet, and the proton at C6 will be a doublet. For the 4-Fluoro-2-(pyrrolidin-1-yl)pyridine isomer, the coupling patterns will be different.
-
19F NMR: This is a very sensitive technique for distinguishing between the two isomers. They will have different chemical shifts.
-
Mass Spectrometry: Both isomers will have the same molecular weight. However, their fragmentation patterns in MS/MS experiments might differ.
-
-
Chromatographic Separation:
-
Solution: HPLC is an excellent technique to separate these isomers. Developing a method with a suitable column and mobile phase can allow for their quantification.[1]
-
Issue 4: Presence of a Hydrolysis Product
Q: My mass spectrum shows a peak with a mass corresponding to a hydroxyl group instead of a fluorine atom. What is this, and how can I avoid it?
A: This is likely a hydrolysis product, such as 2-hydroxy-4-(pyrrolidin-1-yl)pyridine. Fluoropyridines can be susceptible to hydrolysis, especially under basic conditions or in the presence of water.[1]
-
Source of Water:
-
Solution: Ensure all your reagents and solvents are anhydrous. Use freshly dried solvents and distill pyrrolidine if it has been stored for a long time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Work-up Procedure:
-
Solution: During the work-up, avoid prolonged contact with aqueous basic solutions. Neutralize the reaction mixture carefully and proceed with the extraction promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR chemical shift range for the aromatic protons of this compound?
A1: The aromatic protons of this compound are expected to appear in the range of δ 6.0-8.0 ppm. The proton at the 6-position, being adjacent to the nitrogen, will be the most downfield. The protons at the 3 and 5-positions will be more upfield due to the electron-donating effect of the pyrrolidine group.
Q2: What is the typical appearance of this compound?
A2: Pure this compound is expected to be a colorless to pale yellow oil or a low-melting solid. The presence of significant color may indicate impurities.
Q3: How can I purify the final product from the di-substituted side product?
A3: Flash column chromatography on silica gel is a common and effective method for separating the mono- and di-substituted products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The di-substituted product is more polar and will have a lower Rf value than the mono-substituted product.
Q4: Can I use a different base in this reaction?
A4: Pyrrolidine itself is a base and can act as the acid scavenger. However, an additional non-nucleophilic base like triethylamine or diisopropylethylamine can be used to neutralize the HF that is formed during the reaction. This can sometimes improve the reaction rate and minimize side reactions.
Experimental Protocol
This is a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial to optimize the conditions for your specific setup.
| Reagent | MW | Equivalents | Amount |
| 2,4-Difluoropyridine | 115.09 g/mol | 1.0 | (e.g., 5.0 g, 43.4 mmol) |
| Pyrrolidine | 71.12 g/mol | 1.1 | (e.g., 3.4 mL, 47.7 mmol) |
| Triethylamine | 101.19 g/mol | 1.2 | (e.g., 7.3 mL, 52.1 mmol) |
| Anhydrous Acetonitrile | - | - | (e.g., 50 mL) |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-difluoropyridine and anhydrous acetonitrile.
-
Add triethylamine to the solution.
-
Slowly add pyrrolidine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Sources
Technical Support Center: Purification of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine and its Analogs
Welcome to the technical support center for the purification of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The insights provided here are grounded in established chemical principles and practical, field-proven experience.
Introduction: The Challenge of Purity
This compound and its analogs are valuable building blocks in medicinal chemistry and materials science.[1][2] The unique electronic properties imparted by the fluorine atom and the pyrrolidine moiety make them attractive scaffolds. However, these same features can introduce significant challenges in achieving high purity. This guide will provide a structured approach to troubleshooting common purification issues, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.
Issue 1: Persistent Yellow or Brown Coloration in the Purified Product
Question: My final product of this compound is a yellow to brown oil or solid, even after column chromatography. What is causing this discoloration, and how can I remove it?
Answer:
Root Cause Analysis:
Coloration in aminopyridine derivatives often stems from the formation of oxidized impurities or residual highly conjugated byproducts. The electron-rich nature of the 4-pyrrolidinyl group makes the pyridine ring susceptible to oxidation.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[3][4] This can occur during the reaction, workup (especially with oxidizing agents), or even on prolonged exposure to air. Pyridine N-oxides can be colored and may have different chromatographic behavior than the parent compound.[5]
-
Decomposition: Fluoro-substituted pyridines can be sensitive to acidic conditions, potentially leading to decomposition and the formation of colored byproducts.[6] The presence of residual acid from the reaction or workup can exacerbate this issue.
-
Residual Starting Materials/Byproducts: Incomplete reactions or side reactions can lead to colored impurities that co-elute with the desired product. For instance, if the synthesis involves a nucleophilic aromatic substitution (SNAr) of a di- or tri-halopyridine, residual starting material or regioisomeric byproducts can be colored.
Solutions & Protocols:
-
Activated Carbon Treatment (Charcoal): This is a classic and effective method for removing colored impurities.
-
Protocol: Dissolve the crude or purified product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (typically 1-5% by weight). Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. Concentrate the filtrate under reduced pressure.
-
Causality: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are often the source of color, while having a lower affinity for the smaller desired product.
-
-
Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique.
-
Protocol: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for aminopyridines include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.[7] Dissolve the compound in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Trustworthiness: A sharp melting point of the recrystallized material is a good indicator of high purity.
-
-
Flash Chromatography Optimization:
-
Solvent System: A common issue is using a solvent system that is too polar, causing impurities to elute with the product. A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or acetone.
-
Gradient Elution: Employing a shallow gradient can improve separation between the product and closely eluting impurities.
-
Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).
-
Workflow for Color Removal:
Caption: Decision workflow for removing color impurities.
Issue 2: Co-elution with Starting Materials or Isomeric Byproducts
Question: I'm having trouble separating my this compound from the starting material (e.g., 2,4-difluoropyridine) or a regioisomer (e.g., 4-Fluoro-2-(pyrrolidin-1-yl)pyridine) using standard silica gel chromatography. What can I do?
Answer:
Root Cause Analysis:
Co-elution occurs when compounds have very similar polarities and affinities for the stationary phase. This is common when dealing with isomers or compounds with similar functional groups.
-
Similar Polarity: The starting material, 2,4-difluoropyridine, is less polar than the product but can still have some retention on silica gel. Regioisomers often have very similar polarities, making separation challenging.
-
Tailing: The basicity of the pyridine nitrogen and the pyrrolidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing and poor separation.
Solutions & Protocols:
-
Acid/Base Extraction: Utilize the basicity of your product to separate it from less basic or neutral impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate or MTBE. Extract the organic layer with an aqueous solution of a mild acid, such as 1M HCl.[8] The basic aminopyridine will be protonated and move into the aqueous layer. Wash the organic layer with water to remove any residual acid. Basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ to deprotonate your product, which will then precipitate or can be extracted back into an organic solvent. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Expertise: This method is highly effective for separating the product from non-basic starting materials like dihalopyridines.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) can provide excellent separation. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Alumina Chromatography: For basic compounds, basic or neutral alumina can be a better choice than silica gel as it minimizes the strong acidic interactions that cause tailing.
-
Comparative Table of Purification Techniques:
| Technique | Principle | Best For Separating | Potential Downsides |
| Normal Phase Chromatography (Silica Gel) | Adsorption based on polarity | Compounds with different polarities | Tailing of basic compounds, potential for degradation |
| Acid/Base Extraction | Difference in pKa | Basic products from neutral or acidic impurities | Not effective for separating compounds with similar basicity |
| Reverse-Phase Chromatography (C18) | Partitioning based on hydrophobicity | Compounds with different hydrophobicities | May require specialized equipment (HPLC), use of acids |
| Alumina Chromatography | Adsorption based on polarity | Basic compounds, isomers | Can have lower resolution than silica gel for some separations |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my purification?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use the same solvent system you plan to use for column chromatography. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective methods. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[9][10]
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: As mentioned earlier, the acidic nature of silica gel can be problematic for some fluorinated aminopyridines.[6]
-
Deactivation: Pre-treat the silica gel with a triethylamine-containing solvent.
-
Use Alumina: Switch to a more basic stationary phase like alumina.
-
Speed: Do not let the compound sit on the column for an extended period. Pack the column and run the chromatography as quickly as possible.
Q3: Can I purify this compound by distillation?
A3: While some aminopyridines can be purified by vacuum distillation, it is generally not recommended for this class of compounds unless you have a high-purity crude product. The presence of non-volatile impurities can lead to decomposition at the high temperatures required for distillation, even under high vacuum. Recrystallization or chromatography are generally safer and more effective methods.
Q4: How should I store the purified this compound?
A4: Due to its sensitivity to light and air, it is best to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-8°C).[11][12]
In-Depth Protocol: Optimized Flash Chromatography of this compound
This protocol provides a step-by-step guide for a robust and reproducible purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Flash chromatography system (or glass column)
-
TLC plates
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal solvent system by TLC. A good starting point is 20-30% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3. If peak tailing is observed, add 0.1-0.5% triethylamine to the solvent system.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for larger scales, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent. If a gradient is used, slowly increase the percentage of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
Self-Validation:
-
Confirm the purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
-
A colorless oil or white solid should be obtained.
-
The absence of starting materials and other impurities should be confirmed by the chosen analytical methods.
Logical Relationship Diagram:
Caption: Logical flow for selecting a purification strategy.
References
-
Organic Syntheses Procedure. (n.d.). v94p0046 - Organic Syntheses. Retrieved from [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2008). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications. Retrieved from [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2021). ResearchGate. Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Retrieved from [Link]
-
Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). Defense Technical Information Center. Retrieved from [Link]
-
Preparation and stability of 4-fluoropyridine. (1974). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Preparation and transformations of pyridine-N-oxides. (2022). YouTube. Retrieved from [Link]
Sources
- 1. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chemimpex.com [chemimpex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Improving the purity of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine post-synthesis
Introduction
Welcome to the technical resource for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine (CAS: 1352318-60-5). This molecule is a valuable substituted pyridine building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] The purity of this reagent is paramount, as contaminants can lead to ambiguous biological data, unpredictable reaction outcomes, and difficulty in downstream processing.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis purification of this compound. The content is structured to address practical, real-world laboratory challenges.
Troubleshooting Guide: Post-Synthesis Purification
This section addresses specific issues observed after the synthesis of this compound, which is typically prepared via nucleophilic aromatic substitution (SNAr) of 2,4-difluoropyridine with pyrrolidine.
Q1: My crude ¹H NMR shows significant unreacted 2,4-difluoropyridine. How can I remove it?
Probable Cause: This indicates an incomplete reaction. The primary challenge is that both the starting material and the product are relatively nonpolar, making simple extraction difficult.
Solution Pathway:
-
Acidic Wash (Recommended First Step): The most effective method to separate the basic product from the non-basic starting material is an acid-base extraction.
-
Rationale: Your product, this compound, has two basic nitrogen atoms (the pyridine ring nitrogen and the pyrrolidine nitrogen). It will be readily protonated by a dilute acid, forming a water-soluble salt. 2,4-difluoropyridine is significantly less basic and will remain in the organic layer.
-
Protocol: See Protocol 1: Detailed Acidic Wash Workup .
-
-
Column Chromatography: If the acidic wash is insufficient or not desired, column chromatography is a reliable alternative.
-
Rationale: The introduction of the pyrrolidine group significantly increases the polarity of the molecule compared to 2,4-difluoropyridine. This difference in polarity allows for effective separation on silica gel.
-
Execution: Use a non-polar eluent system. 2,4-difluoropyridine will elute very quickly. See Table 2 for recommended starting conditions.
-
Q2: I'm observing a second product isomer, 4-Fluoro-2-(pyrrolidin-1-yl)pyridine, in my crude mixture. How do I separate them?
Probable Cause: The SNAr reaction on 2,4-difluoropyridine can sometimes yield a mixture of regioisomers. The fluorine at the 2-position is generally more activated towards nucleophilic attack, but reaction conditions can influence selectivity.[4]
Solution Pathway:
-
Fractional Column Chromatography (Primary Method): This is the most practical method for separating regioisomers.
-
Rationale: The two isomers have slightly different polarities and interactions with the silica stationary phase. Careful selection of the mobile phase is critical for achieving baseline separation.
-
Execution:
-
TLC First: Perform thin-layer chromatography (TLC) using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the optimal solvent system that gives the best separation (largest ΔRf) between the two spots.
-
Column Conditions: Pack a column with a high length-to-diameter ratio (>20:1) for better resolution. Run the column with a solvent system slightly less polar than the one identified by TLC to ensure good separation. A shallow gradient elution can be highly effective.
-
-
Q3: My final product is a persistent yellow or brown oil, not a clean solid. What causes this and how can I fix it?
Probable Cause: Discoloration is typically due to high-molecular-weight impurities or degradation products formed during the reaction, potentially from excessive heat or extended reaction times.[4][5]
Solution Pathway:
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can adsorb colored impurities.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® or a syringe filter to remove the carbon. Concentrate the filtrate. Caution: Carbon can also adsorb some of your product, leading to yield loss.
-
-
Recrystallization or Trituration:
-
Rationale: If the product is known to be a solid, inducing crystallization can be an excellent purification method that excludes impurities from the crystal lattice.
-
Protocol (Recrystallization): See FAQ 4 for solvent selection.
-
Protocol (Trituration): If recrystallization is difficult, dissolve the oil in a minimum amount of a polar solvent (like ethyl acetate) and then add a non-polar solvent (like hexanes or heptane) dropwise while stirring vigorously. The product may precipitate as a solid, leaving impurities in the solvent.
-
Q4: How do I effectively remove residual pyrrolidine from my reaction mixture?
Probable Cause: Pyrrolidine has a boiling point of ~87 °C, and it can be challenging to remove completely under reduced pressure, especially if it forms an azeotrope or interacts strongly with the product.
Solution Pathway:
-
Acidic Wash: This is the definitive method.
-
Rationale: Pyrrolidine is a base (pKa of its conjugate acid is ~11.3). It will be quantitatively protonated and extracted into an aqueous acid layer (e.g., 1M HCl). This is far more effective than relying on evaporation alone.
-
Protocol: Follow the same procedure as Protocol 1 , as it will simultaneously remove both unreacted starting materials and excess pyrrolidine.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product? To ensure the identity and purity of this compound, a combination of techniques is recommended.
| Technique | Information Provided |
| ¹H NMR | Confirms the overall structure and proton environment. Integration can be used to quantify impurities if their signals are resolved. |
| ¹⁹F NMR | Highly sensitive for fluorine-containing compounds. A single peak confirms the presence of only one fluorine environment, ruling out isomers. The chemical shift is characteristic of the electronic environment.[6] |
| ¹³C NMR | Confirms the carbon backbone of the molecule. The number of signals should match the number of unique carbons. |
| HPLC/UPLC | The primary method for quantitative purity assessment (e.g., % area). A well-developed method can separate closely related impurities.[3][7] |
| GC-MS | Useful for identifying volatile impurities and confirming the molecular weight of the main component via the mass-to-charge ratio (m/z). |
Q2: How should I properly store purified this compound? The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[8] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent potential degradation from atmospheric moisture and oxygen.
Q3: My product is an oil, but the literature reports a solid. What should I do? This is a common issue. An oily product often indicates the presence of residual solvent or minor impurities that inhibit crystallization.
-
Step 1: Ensure all solvent is removed by drying under high vacuum for several hours.
-
Step 2: Try trituration as described in the troubleshooting section (Q3).
-
Step 3: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Step 4: If you have a small amount of solid material from a previous batch, "seed" the oil with a tiny crystal to initiate crystallization.
Q4: Is recrystallization a viable purification method, and what solvents are suitable? Yes, if the crude product is semi-solid or can be precipitated, recrystallization is an excellent method for achieving high purity. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommended Solvent Systems to Screen:
-
Heptane/Ethyl Acetate
-
Isopropanol/Water
-
Toluene
-
Acetonitrile
-
-
Screening Protocol: In a small vial, dissolve ~20 mg of your product in a few drops of a hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath. A good solvent will produce crystalline solid upon cooling.
Standardized Purification Protocols
Protocol 1: Detailed Acidic Wash Workup
This protocol is designed to remove non-basic/weakly basic impurities (e.g., 2,4-difluoropyridine) and excess basic reagents (e.g., pyrrolidine).
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
First Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram).
-
Combine Aqueous Layers: Combine the acidic aqueous layers. The protonated product is now in this layer. Discard the organic layer, which contains the unreacted starting material.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9.
-
Back-Extraction: Extract the now-neutral product back into an organic solvent (e.g., EtOAc or DCM) (3 x 10 mL per gram).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product on a silica gel column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (see Table 2 ).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to obtain the final product.
| Table 2: Recommended Starting Conditions for Column Chromatography | | :--- | :--- | | Stationary Phase | Silica Gel, 230-400 mesh | | Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | | Starting Eluent | 95:5 Hexanes:EtOAc | | Ending Eluent | 70:30 Hexanes:EtOAc | | Detection Method | UV light (254 nm) or Potassium Permanganate stain |
Process Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure v94p0046. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
-
Freie Universität Berlin Refubium. (n.d.). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Retrieved from [Link]
-
Kakiuchi, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-pyrrolidinopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). BIS-(2-FLUORO-PYRIDIN-4-YL) - Optional[13C NMR]. Retrieved from [Link]
-
American Chemical Society. (n.d.). Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]
-
LabSolutions. (n.d.). 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (2002). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
ResearchGate. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. ptfarm.pl [ptfarm.pl]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Overcoming Poor Reactivity of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine in Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Fluoro-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable building block. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to overcome the unique reactivity challenges posed by this substrate.
Understanding the Core Challenge: A Molecule of Opposing Forces
The synthetic utility of this compound is clear, but its structure presents a classic chemical conundrum. The molecule's reactivity in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of competing electronic and steric effects.
-
The Activating/Deactivating Pyrrolidino Group: The pyrrolidine substituent at the 4-position is a strong electron-donating group (EDG). This enriches the pyridine ring with electron density, which can be beneficial for some reactions but is often problematic for the initial, rate-limiting oxidative addition step in many cross-coupling cycles.[1]
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen atom is a potent Lewis base. This nitrogen can coordinate strongly to the palladium catalyst center, leading to catalyst inhibition or the formation of inactive off-cycle species.[2][3][4] This is a well-documented challenge for many 2-substituted pyridine substrates.
-
The Fluorine Leaving Group: While fluorine is highly electronegative, the C-F bond is strong. However, in the context of 2-halopyridines, fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and can be effectively activated for oxidative addition in cross-coupling, often showing higher reactivity than its chloro analog.[5][6]
These competing factors can lead to sluggish or failed reactions if a generic, one-size-fits-all protocol is applied. The key to success lies in selecting a catalyst system and reaction conditions that are specifically tailored to address these inherent properties.
Sources
- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decomposition of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine During Reaction Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Fluoro-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of its decomposition during reaction workup, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only solve the immediate problem but also to provide a clear understanding of the underlying chemical principles.
Q1: After my aqueous workup, a new, more polar spot appears on my TLC plate, and my yield of this compound is low. What is happening?
A1: The most probable cause is the hydrolysis of the C2-fluorine atom to form the corresponding 2-pyridone derivative. The fluorine atom on a pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is significantly enhanced because the electronegative ring nitrogen atom activates the C2 position, making it more electrophilic.[2][3] During an aqueous workup, water or hydroxide ions act as nucleophiles, displacing the fluoride. The resulting 2-pyridone is significantly more polar, which explains the new spot on your TLC plate, typically with a lower Rf value.
This hydrolytic pathway is highly sensitive to pH.
-
Acidic Conditions: If your reaction mixture is acidic, the pyridine nitrogen becomes protonated. This dramatically increases the electron-deficient nature of the ring, making it exceptionally vulnerable to nucleophilic attack by water, even if water is a weak nucleophile.
-
Strongly Basic Conditions: In a highly basic medium (e.g., pH > 10), the concentration of the hydroxide ion (a much stronger nucleophile than water) increases, accelerating the rate of fluoride displacement.[4]
Q2: My product seems to be lost in the aqueous layer during extraction, even after multiple attempts. Why is this occurring and how can I recover it?
A2: This is a classic issue when working with basic compounds like this compound. The molecule contains two basic nitrogen atoms: the pyridine nitrogen and the pyrrolidine nitrogen. If your reaction leaves behind any acidic residue (e.g., trifluoroacetic acid, excess HCl), it will protonate your compound, forming a salt. This salt will have high water solubility and will preferentially partition into the aqueous phase over common organic solvents.
Recovery Protocol:
-
Combine all your aqueous layers in a separatory funnel.
-
Cool the funnel in an ice-water bath to minimize any potential temperature-driven decomposition.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with gentle swirling. Monitor the pH of the aqueous layer using pH paper by touching a wet glass rod to the paper.[5]
-
Continue adding the base until the pH is in the range of 8-9. This will neutralize the salt and regenerate the free base form of your compound, which is significantly less water-soluble. Avoid using strong bases like NaOH or KOH, as this can promote hydrolysis as described in A1.
-
Re-extract the now basic aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: During the workup process, I notice the solution darkening, and my final product appears discolored or shows multiple new spots on the TLC/LCMS. What is the cause?
A3: This observation strongly suggests oxidative decomposition. The 4-(pyrrolidin-1-yl) group is a potent electron-donating group, making the pyridine ring electron-rich. While aminopyridines are generally more stable to oxidation than their aniline counterparts, they are still susceptible to degradation by atmospheric oxygen, especially if the workup is prolonged or if residual oxidizing agents or metal catalysts are present.[6][7] The pyrrolidine moiety, in particular, can be a site for oxidation.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the workup (especially quenching and extractions) under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for at least 15-20 minutes prior to use. This minimizes dissolved oxygen.
-
Efficiency: Streamline your workup procedure to minimize the time the compound is exposed to air and water. Have all necessary solutions and equipment prepared in advance.
-
Temperature Control: Perform washes and extractions at reduced temperatures (0-5 °C) to slow the rate of potential decomposition reactions.
Key Decomposition Pathways
Understanding the "why" behind the degradation is crucial for developing robust experimental plans.
Hydrolytic Cleavage of the C-F Bond
This is the most common decomposition pathway during aqueous workup. The process is catalyzed by either acid or base. The acid-catalyzed mechanism is particularly relevant as many reactions are performed under acidic conditions or generate acidic byproducts.
Caption: Acid-catalyzed hydrolysis pathway.
Oxidative Degradation
The electron-rich nature of the molecule makes it a target for oxidation. While the exact products can be complex and varied, the process is often initiated by single-electron transfer, particularly in the presence of trace metals or light, leading to radical species that can dimerize or react with oxygen to form a cascade of products. This often manifests as a general darkening of the solution or the appearance of multiple minor impurities.
Proactive Workup Protocol
To circumvent these issues, we recommend the following generalized workup protocol.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them appropriately at 0 °C before proceeding. For example, quench organometallics with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
pH Adjustment & Extraction:
-
Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This serves two purposes: it neutralizes residual acids and maintains a mildly basic pH (~8), which is optimal for stability.[5] Check the pH of the aqueous layer to confirm.
-
If emulsions form, add a small amount of brine (saturated aq. NaCl) to help break them.
-
Separate the layers promptly.
-
-
Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water and any water-soluble impurities.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it sit for 5-10 minutes, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure at a moderate temperature (≤ 40 °C) to obtain your crude product.
Data Summary Tables
| Problem Observed | Probable Cause | Recommended Solution |
| New, polar spot on TLC; low yield. | Hydrolysis of C-F bond. | Maintain pH 7-9 during workup using NaHCO₃ or phosphate buffer. Work at low temperatures (0-5 °C). |
| Product remains in aqueous layer. | Protonation of basic nitrogens. | Basify aqueous layer to pH 8-9 with mild base (e.g., sat. aq. NaHCO₃) and re-extract. |
| Solution darkens; multiple impurities. | Oxidative decomposition. | Work under an inert atmosphere (N₂/Ar), use degassed solvents, and minimize workup time. |
Table 1: Troubleshooting Summary
| pH Range | Stability | Potential Issues |
| < 6 | Poor | Rapid acid-catalyzed hydrolysis of the C-F bond. High water solubility due to protonation. |
| 7 - 9 | Good | Optimal Range. The compound exists as the free base with minimal hydrolysis. |
| > 10 | Fair to Poor | Increased rate of base-promoted hydrolysis of the C-F bond due to high [OH⁻]. |
Table 2: Recommended pH Ranges for Aqueous Workup
Frequently Asked Questions (FAQs)
-
What are the best solvents for extracting this compound? Ethyl acetate and dichloromethane are excellent choices. They offer good solubility for the compound and are relatively easy to remove. Avoid using highly polar, water-miscible solvents like THF if you intend to do an aqueous wash.
-
How should I store this compound? Based on its sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[8] Long-term storage in a freezer is recommended.
-
What is the best way to monitor for decomposition?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It can separate the parent compound from its impurities and provide mass data to help identify them (e.g., a +1 mass unit change from F to OH for hydrolysis).
-
TLC (Thin-Layer Chromatography): A quick and easy way to visually check for the formation of more polar impurities.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A very precise method to detect any consumption of the starting material and the potential appearance of new fluorine-containing species or the disappearance of the signal altogether.
-
By understanding the inherent reactivity of this compound and implementing these proactive strategies, you can significantly improve the outcome of your experiments, ensuring higher yields and purity of your final products.
References
-
Ye, R., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. Available at: [Link]
-
LabSolutions. (n.d.). 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition. Available at: [Link]
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Panda, R. S., et al. (2009). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of the Indian Chemical Society. Available at: [Link]
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Kaiser, J. P., et al. (2011). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology. Available at: [Link]
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Dotsenko, V. V., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. Available at: [Link]
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Wang, J., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
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Lee, J. K., & Kim, K. B. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society. Available at: [Link]
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Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Available at: [Link]
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Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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Wang, H., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. Available at: [Link]
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Tlili, A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Kim, S. K., et al. (2014). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Chemical Communications. Available at: [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
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Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75567, 4-Pyrrolidinopyridine. PubChem. Available at: [Link]
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Cebi, N., et al. (2024). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Molecules. Available at: [Link]
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Zuth, C., et al. (2024). Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Chambers, R. D., et al. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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Raines, R. T., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. ACS Central Science. Available at: [Link]
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Itami, K., et al. (2024). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
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Antony Inglebert, S., et al. (2012). 2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the cross-coupling of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. The content is structured in a practical question-and-answer format to directly address common challenges and provide actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the cross-coupling of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the primary challenges associated with the cross-coupling of this compound?
A1: The main challenges stem from the electronic and structural features of the substrate:
-
Catalyst Inhibition: The pyridine nitrogen and the pyrrolidinyl group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This "pyridine problem" is a well-documented challenge in cross-coupling reactions.[2][3][4]
-
C-F Bond Activation: The C-F bond is generally strong and less reactive than C-Cl, C-Br, or C-I bonds, making oxidative addition, the rate-limiting step in many cross-coupling reactions, more difficult.[5][6] However, the presence of the electron-donating pyrrolidinyl group can modulate the electronic properties of the pyridine ring.
-
Regioselectivity: While the fluorine is at the 2-position, careful catalyst and ligand selection are crucial to ensure selective coupling at this position without undesired side reactions.
-
Substrate Instability: Electron-rich aminopyridines can be prone to side reactions under harsh conditions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.[7][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[9][10]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[11][12][13][14]
Q3: How does the pyrrolidinyl substituent influence catalyst selection?
A3: The electron-donating pyrrolidinyl group at the 4-position increases the electron density of the pyridine ring. This can make the C-F bond at the 2-position more challenging to activate via oxidative addition.[15] Therefore, catalyst systems with electron-rich and sterically bulky ligands are often preferred to promote this step.[2][16]
Q4: Is it necessary to protect the pyrrolidinyl nitrogen during the reaction?
A4: Generally, it is not necessary to protect the tertiary amine of the pyrrolidinyl group. However, its basicity can still contribute to catalyst inhibition. The choice of a suitable base and ligand is critical to mitigate this effect. In some challenging cases, temporary quaternization of the pyridine nitrogen could be considered, but this adds extra steps to the synthesis.
Section 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine/pyrrolidine coordination. 2. Inefficient oxidative addition of the C-F bond. 3. Poor quality of reagents or solvents. 4. Incorrect base selection. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][16][17] These can promote reductive elimination and sterically hinder pyridine coordination. 2. Catalyst Choice: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species. For C-F activation, specialized catalyst systems may be required.[5] 3. Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[16] The presence of oxygen can lead to catalyst decomposition. 4. Base Screening: Screen different bases such as Cs₂CO₃, K₃PO₄, or non-nucleophilic organic bases. The base is crucial for the transmetalation step in Suzuki coupling and for the overall catalytic cycle.[16] |
| Significant Homocoupling of the Coupling Partner | 1. Presence of oxygen. 2. Slow cross-coupling reaction allowing for side reactions. | 1. Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[16] 2. Optimize Reaction Rate: Increase the temperature or screen different ligands to accelerate the desired cross-coupling pathway. |
| Hydrodefluorination (Replacement of F with H) | 1. Presence of a hydrogen source (e.g., water, protic solvents). 2. β-hydride elimination from certain coupling partners. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents.[16] 2. Careful Substrate Choice: For couplings with alkyl partners, select those lacking β-hydrogens where possible. |
| Protodeboronation (in Suzuki Coupling) | 1. Presence of water. 2. Inappropriate base. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry.[16] 2. Base Selection: Use a non-hydroxide base like K₃PO₄ or CsF. In some cases, using boronate esters (e.g., pinacol esters) can reduce the rate of protodeboronation. |
| Formation of Inactive Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Slow reaction kinetics leading to catalyst instability. | 1. Lower Reaction Temperature: If possible, screen for more active catalysts that operate at lower temperatures. 2. Ligand Stabilization: Ensure an appropriate ligand-to-metal ratio to stabilize the palladium catalyst throughout the catalytic cycle. |
Section 3: Experimental Protocols & Catalyst System Selection
This section provides starting-point protocols for common cross-coupling reactions with this compound and a guide for selecting the optimal catalyst system.
Catalyst System Selection Workflow
Caption: A decision workflow for selecting and optimizing a catalyst system.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the ligand (e.g., SPhos, 2-4 mol %), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equivalent), the amine coupling partner (1.1-1.2 equivalents), and anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol %).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equivalents), and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol, typically involving an aqueous workup with ammonium chloride to quench the reaction and remove copper salts.
Section 4: Catalyst System Performance Data (Illustrative)
The following table provides illustrative data based on typical outcomes for similar substrates to guide your initial catalyst screening. Actual results may vary.
| Cross-Coupling Reaction | Catalyst System | Temp (°C) | Typical Yield Range | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100 | 60-90% | A robust starting point for many aryl couplings. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 90 | 40-75% | A more traditional catalyst, may be less effective for this substrate. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | 100 | 70-95% | Highly effective for a broad range of amines. |
| Buchwald-Hartwig | Pd(OAc)₂ / P(tBu)₃ / K₃PO₄ | 110 | 55-85% | A less expensive alternative, may require higher temperatures. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 50 | 65-90% | Standard conditions, generally reliable. |
| Sonogashira (Cu-free) | Pd(OAc)₂ / SPhos / K₃PO₄ | 80 | 50-80% | An option to avoid copper contamination, may require more optimization. |
Section 5: Mechanistic Considerations
A simplified representation of the catalytic cycle for a Suzuki-Miyaura reaction is provided below to illustrate the key steps where challenges can arise.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The oxidative addition of the C-F bond to the Pd(0) complex is often the most challenging step. The electron-rich nature of the substrate due to the pyrrolidinyl group can decrease the electrophilicity of the carbon bearing the fluorine, making this step slower. The use of electron-rich ligands on the palladium center can help to facilitate this process.[5]
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. ACS Publications. [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. ACS Publications. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. NOVA Research Portal. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Sci-Hub. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. NIH. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. NIH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. NIH. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Platinum(II)-catalyzed cross-coupling of polyfluoroaryl imines. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. NIH. [Link]
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Technical Support Center: Strategies to Minimize Byproduct Formation in Nucleophilic Substitution of Fluoropyridines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on minimizing byproduct formation and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a fluoropyridine producing a significant amount of hydroxypyridine byproduct?
A1: The formation of hydroxypyridine byproducts is a common issue and almost always points to the presence of water in your reaction mixture.[1] Even trace amounts of water can lead to hydrolysis of the starting material or the product, especially under basic conditions and at elevated temperatures.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware before use. Solvents should be of anhydrous grade and stored over molecular sieves. If you are using a solid base like potassium carbonate, consider drying it in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]
-
Purify Reagents: Ensure your starting fluoropyridine and nucleophile are free from water.
Q2: I'm observing a byproduct with a mass corresponding to the addition of dimethylamine to my fluoropyridine. What is the source of this impurity?
A2: This byproduct is characteristic of a reaction with the solvent itself, specifically when using N,N-dimethylformamide (DMF) at high temperatures.[1] DMF can decompose to generate dimethylamine, which is a potent nucleophile and can compete with your desired nucleophile in the SNAr reaction.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature to minimize DMF decomposition.
-
Switch Solvents: Consider using a more thermally stable polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2]
Q3: My reaction is resulting in di-substitution on my polyfluorinated pyridine. How can I improve selectivity for mono-substitution?
A3: Di-substitution occurs when the mono-substituted product is still sufficiently reactive to undergo a second SNAr reaction. This is particularly common with highly activated polyfluorinated pyridines.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile relative to the fluoropyridine.
-
Milder Reaction Conditions: Employ a milder base, lower the reaction temperature, or shorten the reaction time.[1] This can help to favor the initial, faster substitution while disfavoring the subsequent, slower reaction.
-
Consider Nucleophile Reactivity: A less reactive nucleophile may exhibit greater selectivity for the most activated position.
Q4: Why is fluorine, typically a poor leaving group, so effective in SNAr reactions on pyridines?
A4: In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][3][4] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to this attack.[1][3] This inductive electron withdrawal activates the pyridine ring, accelerating the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a faster step.[1][3] Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions (F > Cl > Br > I).[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion of Starting Material
If you are observing a low yield with unreacted starting material, the reaction may not be sufficiently activated.
| Possible Cause | Troubleshooting & Optimization |
| Insufficiently Activated Pyridine Ring | Ensure the fluorine atom is at the 2- or 4-position relative to the pyridine nitrogen. These positions are activated because the nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][5][6] Substitution at the 3-position is significantly slower.[1][5] |
| Weak Nucleophile | For alcohol or amine nucleophiles, deprotonation is crucial. Use a base that is strong enough to fully deprotonate the nucleophile. For example, sodium hydride (NaH) is effective for alcohols, while potassium carbonate (K2CO3) or organic bases can be used for amines.[1] |
| Low Reaction Temperature | Many SNAr reactions on fluoropyridines require elevated temperatures (e.g., 80-150 °C).[1] Gradually increase the temperature. Microwave irradiation can be a powerful tool to achieve higher temperatures and significantly reduce reaction times.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMSO, DMF, or acetonitrile.[1] Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1][3][7] |
| Steric Hindrance | Bulky substituents near the reaction site on either the pyridine ring or the nucleophile can impede the reaction.[1] If possible, consider a less sterically hindered substrate or nucleophile. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low starting material conversion.
Issue 2: Formation of Multiple Byproducts
The presence of multiple unexpected spots on a TLC plate indicates that side reactions are occurring.
| Possible Cause | Troubleshooting & Optimization |
| Hydrolysis | As discussed in the FAQs, ensure strictly anhydrous conditions.[1] |
| Reaction with Solvent | At high temperatures, DMF can be a source of dimethylamine. Switch to a more stable solvent like DMSO.[1][2] |
| Di-substitution/Over-reaction | If the product can react further, use milder conditions: lower temperature, milder base, or shorter reaction time.[1] |
| Decomposition | High temperatures can lead to the decomposition of starting materials or products, often visible as charring.[1] If this is observed, lower the temperature and extend the reaction time, or use microwave heating for more controlled and rapid heating.[1] |
General Mechanism of SNAr on Fluoropyridines and Common Side Reactions
The desired reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.
Caption: SNAr mechanism and common side reaction pathways.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a representative example for the reaction of a 2-fluoropyridine with a secondary amine and may require optimization for specific substrates.[8]
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.2 eq)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 eq)
-
Anhydrous tert-amyl alcohol (to achieve ~0.2 M concentration)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄.
-
Reagent Addition: Add the 2-fluoropyridine and the secondary amine.
-
Solvent Addition: Add anhydrous tert-amyl alcohol to the desired concentration.
-
Reaction: Stir the mixture and heat to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
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- BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions. BenchChem.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
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- BenchChem Technical Support Team. (2025, November). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
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- Jouffroy, M., et al. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
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- ACS Publications. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
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- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
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Validation & Comparative
A Comparative Analysis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine and its Chloro-Analog for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, functionalized pyridines hold a prominent position due to their prevalence in FDA-approved drugs and their ability to engage in critical interactions with biological targets. This guide provides a detailed comparative analysis of two key building blocks: 2-Fluoro-4-(pyrrolidin-1-yl)pyridine and its chloro-analog, 2-Chloro-4-(pyrrolidin-1-yl)pyridine. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, reactivity, and potential applications, supported by established chemical principles and representative experimental data.
Introduction: The Strategic Importance of Halogenated 2-Aminopyridines
The 4-(pyrrolidin-1-yl)pyridine scaffold is a valuable pharmacophore, with the pyrrolidine moiety offering a three-dimensional vector for exploring chemical space and the pyridine ring serving as a versatile interaction partner and synthetic handle.[1] The introduction of a halogen at the 2-position provides a crucial reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The choice between a fluorine or chlorine substituent at this position is a critical design element, influencing not only the synthetic strategy but also the physicochemical and pharmacological properties of the final molecule.
This guide will delve into a head-to-head comparison of the fluoro- and chloro-analogs, providing a framework for informed decision-making in the early stages of drug discovery.
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine for chlorine imparts subtle yet significant changes to the molecule's electronic and physical properties. A summary of the key physicochemical parameters for the parent compounds is presented below.
| Property | This compound | 2-Chloro-4-(pyrrolidin-1-yl)pyridine | Reference(s) |
| CAS Number | 1352318-60-5 | 874758-84-6 | [2][3] |
| Molecular Formula | C₉H₁₁FN₂ | C₉H₁₁ClN₂ | [2][3] |
| Molecular Weight | 166.20 g/mol | 182.65 g/mol | [2][3] |
| Calculated LogP | 1.82 | 2.1 (estimated) | [2] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | 16.13 Ų | [2] |
The higher electronegativity of fluorine can lead to a lower pKa of the pyridine nitrogen compared to the chloro-analog, potentially influencing drug-receptor interactions. Conversely, chlorine is more lipophilic than fluorine, which can impact cell permeability and metabolic stability.
Synthesis of 2-Halo-4-(pyrrolidin-1-yl)pyridines
The most common and practical approach to synthesizing these compounds is through nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor. The greater reactivity of the halogen at the 4-position of 2,4-dihalopyridines towards nucleophilic attack allows for a regioselective introduction of the pyrrolidine moiety.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
The following diagram illustrates the general workflow for the synthesis of 2-halo-4-(pyrrolidin-1-yl)pyridines.
Caption: General workflow for the synthesis of 2-halo-4-(pyrrolidin-1-yl)pyridines.
Materials:
-
2,4-Difluoropyridine or 2,4-Dichloropyridine (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)
-
Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
Procedure:
-
To a solution of the 2,4-dihalopyridine in acetonitrile, add potassium carbonate and pyrrolidine.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-halo-4-(pyrrolidin-1-yl)pyridine.
Comparative Reactivity in Cross-Coupling Reactions
The halogen at the 2-position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The choice between fluorine and chlorine at this position significantly impacts the reactivity profile.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of the halopyridine in this reaction is largely dictated by the strength of the C-X bond, which influences the rate-determining oxidative addition step.[4] The general order of reactivity for halogens is I > Br > Cl > F.
| Halogen | C-X Bond Energy (approx.) | Reactivity in Oxidative Addition |
| F | ~485 kJ/mol | Lowest |
| Cl | ~339 kJ/mol | Moderate |
This difference in bond energy means that 2-chloro-4-(pyrrolidin-1-yl)pyridine is generally more reactive in Suzuki-Miyaura couplings than its fluoro counterpart. While the coupling of 2-fluoropyridines is challenging, it is not impossible and can be achieved with highly active catalyst systems. However, for routine synthetic applications, the chloro-analog often provides a more reliable and higher-yielding route.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The greater propensity of the C-Cl bond to undergo oxidative addition compared to the C-F bond makes 2-chloro-4-(pyrrolidin-1-yl)pyridine the more reactive substrate in this transformation.
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, highlighting the key oxidative addition step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Spectroscopic Properties: A Comparative Overview
| Nucleus | This compound (Predicted) | 2-Chloro-4-(pyrrolidin-1-yl)pyridine (Predicted) |
| ¹H NMR | ||
| H-3 | ~6.2-6.4 ppm (dd) | ~6.5-6.7 ppm (dd) |
| H-5 | ~6.3-6.5 ppm (d) | ~6.6-6.8 ppm (d) |
| H-6 | ~7.8-8.0 ppm (d) | ~8.0-8.2 ppm (d) |
| Pyrrolidine CH₂ (α) | ~3.2-3.4 ppm (m) | ~3.2-3.4 ppm (m) |
| Pyrrolidine CH₂ (β) | ~1.9-2.1 ppm (m) | ~1.9-2.1 ppm (m) |
| ¹³C NMR | ||
| C-2 | ~163-165 ppm (d, JCF ≈ 240 Hz) | ~150-152 ppm |
| C-3 | ~95-97 ppm (d, JCF ≈ 5 Hz) | ~108-110 ppm |
| C-4 | ~155-157 ppm (d, JCF ≈ 15 Hz) | ~153-155 ppm |
| C-5 | ~105-107 ppm (d, JCF ≈ 2 Hz) | ~106-108 ppm |
| C-6 | ~148-150 ppm (d, JCF ≈ 10 Hz) | ~149-151 ppm |
| Pyrrolidine C (α) | ~46-48 ppm | ~46-48 ppm |
| Pyrrolidine C (β) | ~25-27 ppm | ~25-27 ppm |
Key Differentiators: The most significant difference in the NMR spectra will be the large carbon-fluorine coupling constant observed for C-2 in the ¹³C NMR spectrum of the fluoro-analog. The electron-withdrawing effect of the fluorine atom will also lead to a downfield shift of the adjacent C-3 and C-6 carbons compared to the chloro-analog.
Applications in Drug Discovery: A Strategic Choice
The 2-halo-4-(pyrrolidin-1-yl)pyridine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The choice between the fluoro and chloro analog can be a strategic one, depending on the synthetic route and the desired properties of the final compound.
-
2-Chloro-4-(pyrrolidin-1-yl)pyridine: This analog is often the preferred choice for initial library synthesis due to its generally higher reactivity in standard cross-coupling reactions. This allows for a more rapid and efficient exploration of chemical space.
-
This compound: While more challenging to functionalize via cross-coupling, the resulting 2-substituted fluoro-pyridines can offer advantages in terms of metabolic stability due to the strength of the C-F bond. In some cases, the unique electronic properties of fluorine can lead to improved binding affinity and selectivity for the target protein.
Conclusion
The comparative analysis of this compound and its chloro-analog reveals a trade-off between synthetic accessibility and potential pharmacological advantages. The chloro-derivative offers a more straightforward path for diversification through established cross-coupling methodologies. In contrast, the fluoro-analog, while requiring more specialized reaction conditions for functionalization, may impart beneficial properties such as enhanced metabolic stability to the final drug candidate. The optimal choice between these two valuable building blocks will ultimately depend on the specific goals of the drug discovery program and the synthetic strategies employed.
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"NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017). Available at: [Link]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314561) - NP-MRD. Available at: [Link]
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4-Pyrrolidin-2-ylpyridine - Chem-Impex. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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BIS-(2-FLUORO-PYRIDIN-4-YL) - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem. Available at: [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Available at: [Link]
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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medicinal chemistry – Is life worth living?. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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2-Pyrrolidin-2-ylpyridine hydrochloride - Chem-Impex. Available at: [Link]
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1352318-60-5| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]
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2-Chloro-4-pyrrolidinopyridine, min 97%, 1 gram. Available at: [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. Available at: [Link]
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The 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Scaffold as a Privileged Motif for IRAK4 Inhibition: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocycles into drug candidates has become a cornerstone of rational design. This guide delves into the nuanced structure-activity relationships (SAR) of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine analogs, a scaffold that has proven particularly fruitful in the pursuit of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in inflammatory signaling, IRAK4 represents a high-value target for a multitude of autoimmune and inflammatory disorders. Herein, we dissect the intricate interplay of structural modifications on the inhibitory potency of this promising class of compounds, with a particular focus on the clinical candidate Zimlovisertib (PF-06650833), providing a comprehensive resource for researchers in the field.
The Central Role of IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it phosphorylates and activates IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of key transcription factors such as NF-κB and AP-1, which in turn drive the expression of a plethora of pro-inflammatory cytokines and chemokines. Given its pivotal role as the "master" kinase in this pathway, the selective inhibition of IRAK4 presents a compelling therapeutic strategy to temper aberrant inflammatory responses.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Unraveling the Structure-Activity Relationships of this compound Analogs
The journey to developing potent IRAK4 inhibitors has led to the identification of the this compound scaffold as a highly promising starting point. The clinical candidate Zimlovisertib (PF-06650833) exemplifies the successful optimization of this scaffold.[2] A retrospective analysis of the SAR for Zimlovisertib and its analogs provides invaluable insights for the design of future IRAK4 inhibitors.[3]
The Core Scaffold: Establishing the Foundation for Potency
The this compound core serves as the foundational anchor for binding to the IRAK4 active site. The pyrrolidine moiety is crucial for establishing key interactions, while the fluorine atom at the 2-position of the pyridine ring plays a significant role in modulating the electronic properties of the ring and enhancing binding affinity.
Impact of Pyrrolidine Ring Substitution: The Role of Fluorine and Stereochemistry
A key area of SAR exploration for this scaffold has been the substitution on the pyrrolidine ring. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring, as seen in Zimlovisertib, was found to significantly enhance potency.[3] This enhancement is attributed to the fluorine's ability to render the lactam a better hydrogen bond donor.[3]
Furthermore, the stereochemistry of the substituents on the pyrrolidine ring has a profound impact on inhibitory activity. A preference for the all-syn (2S,3S,4S) stereochemistry was observed in the fluorine-substituted lactam of Zimlovisertib, contributing to a slight potency advantage.[3] This highlights the importance of three-dimensional structure in optimizing ligand-protein interactions.
| Compound | Rsyn | Ranti | IRAK4 IC50 (nM) |
| 1 | H | F | 12 |
| 2 | F | H | 21 |
| 3 | H | OH | 35 |
| 4 | OH | H | 100 |
| 5 | H | H | 110 |
| Data sourced from Lee, K. L., et al. (2017) and Wright, S. W., et al. (2024).[2][3] |
The table above clearly demonstrates the superior potency of the syn-fluoro isomer (Compound 1) over the anti-fluoro isomer (Compound 2) and other substitutions at the 4-position of the pyrrolidine ring.
The Eastern Fragment: Exploring the Isoquinoline Ether Moiety
The isoquinoline ether substituent in Zimlovisertib represents another critical component for achieving high potency. SAR studies revealed a non-linear relationship between the nature of this substituent and IRAK4 inhibition, underscoring the complex nature of the binding pocket.
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold has proven highly effective, other heterocyclic systems have also been explored as IRAK4 inhibitors. For instance, a series of pyrimidopyridones were identified as novel hinge-binding scaffolds for IRAK4.[4] These compounds, through the introduction of a carbonyl group, established an internal hydrogen bond that conformationally locked the molecule, allowing for the truncation of larger basic substituents.[4] Another approach identified 5-aryl-2,4-diaminopyrimidine compounds as potent IRAK4 inhibitors through high-throughput screening and subsequent optimization.[5]
Comparing these different scaffolds highlights the diverse chemical space available for IRAK4 inhibition and provides a broader context for understanding the unique advantages of the this compound core.
Caption: General workflow for the discovery and optimization of this compound based IRAK4 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are paramount. The following outlines a typical workflow for evaluating the inhibitory activity of this compound analogs against IRAK4.
Biochemical IRAK4 Kinase Inhibition Assay (Luminescent)
This assay directly measures the enzymatic activity of IRAK4 by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)
-
ATP
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant IRAK4 enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of TLR-Induced Cytokine Production
This assay assesses the ability of the test compounds to inhibit the downstream signaling of IRAK4 in a cellular context.
Objective: To evaluate the functional effect of the test compounds on the inflammatory response in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium
-
TLR agonist (e.g., lipopolysaccharide - LPS)
-
Test compounds
-
ELISA kit for detecting a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of cytokine production.
Conclusion
The this compound scaffold has emerged as a highly valuable framework for the development of potent and selective IRAK4 inhibitors. The detailed SAR studies surrounding the clinical candidate Zimlovisertib have provided a clear roadmap for further optimization, emphasizing the critical roles of fluorine substitution and stereochemistry on the pyrrolidine ring, as well as the nature of the eastern fragment. By leveraging these insights and employing robust experimental protocols, researchers can continue to refine this promising class of compounds, paving the way for novel therapeutics for a range of inflammatory and autoimmune diseases.
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Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. BioKB. [Link]
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Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]
-
Cumming, I. G., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Construction of IRAK4 inhibitor activity prediction model based on machine learning. (2024). Journal of Molecular Modeling. [Link]
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IRAK-4 inhibitors. Part II: a structure-based assessment of imidazo[1,2-a]pyridine binding. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2022). Molecules. [Link]
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Semantic Scholar. [Link]
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Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
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Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
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A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Derivatives
Introduction: Targeting Kinases with a Privileged Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, from growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][2] Within the medicinal chemist's toolkit, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to bind to specific protein families. The 2-amino-pyridine moiety and its derivatives, such as the 2-Fluoro-4-(pyrrolidin-1-yl)pyridine core, represent one such scaffold, frequently found in potent and selective kinase inhibitors.[3][4]
The journey from a promising chemical derivative to a validated lead compound is paved with rigorous biochemical testing. The foundational experiment in this process is the in vitro kinase inhibition assay, designed to quantify a compound's ability to block a kinase from performing its function: transferring a phosphate group from ATP to a substrate.[2][5]
This guide provides an in-depth comparison of three prevalent in vitro kinase assay methodologies. It is designed for researchers, scientists, and drug development professionals engaged in characterizing pyridine-based kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling you to select the optimal assay for your specific research phase—from high-throughput screening to detailed mechanistic studies—and to generate robust, trustworthy data.
Core Principle: The Kinase Reaction
At its heart, every kinase assay monitors the same fundamental enzymatic reaction. A protein kinase utilizes adenosine triphosphate (ATP) as a phosphate donor to phosphorylate a specific amino acid residue (serine, threonine, or tyrosine) on a protein or peptide substrate. This process yields two products: the phosphorylated substrate and adenosine diphosphate (ADP).[2] An inhibitor's efficacy is determined by measuring the reduction in this activity, typically expressed as the IC50 value—the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
The choice of assay technology dictates which component of this reaction is measured. We will compare three industry-standard methods: a luminescence-based ATP depletion assay (Kinase-Glo®), a fluorescence-based direct phosphorylation assay (HTRF®), and the "gold standard" radiometric assay.
Methodology Comparison: Choosing the Right Tool for the Job
The selection of a kinase assay platform is a critical decision driven by factors such as the stage of the drug discovery project, required throughput, sensitivity, and the potential for compound interference.
| Assay Technology | Principle | Primary Use Case | Advantages | Disadvantages |
| Luminescence (ATP-Glo) | Measures remaining ATP via a luciferase reaction.[7][8] | High-Throughput Screening (HTS) | Simple, homogeneous ("mix-and-read"), highly sensitive, cost-effective for large screens.[9][10] | Indirect measurement; potential for false positives from compounds that inhibit luciferase or otherwise affect ATP levels.[11] |
| HTRF® (TR-FRET) | Directly quantifies phosphorylated substrate using time-resolved FRET.[12][13] | Hit-to-Lead, SAR Studies | Direct detection, robust ratiometric signal minimizes interference, homogeneous.[14] | Requires specific labeled reagents (antibodies, substrates), higher cost per data point. |
| Radiometric Filter Binding | Quantifies transfer of ³²P or ³³P from ATP to the substrate, which is captured on a filter.[15][16] | Gold-Standard Validation | Direct, highly sensitive, low interference, considered the benchmark for accuracy.[17][18] | Requires radioactive material handling and disposal, labor-intensive, low throughput. |
Protocol 1: Luminescence-Based ATP Depletion Assay (Promega Kinase-Glo®)
This method provides a homogeneous, high-throughput format for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[7] The luminescent signal is inversely correlated with kinase activity.[5][19]
Causality Behind the Method: The core of this assay is the firefly luciferase enzyme, which produces light in an ATP-dependent reaction. By adding the Kinase-Glo® reagent after the kinase reaction has proceeded for a set time, we accomplish two things: 1) the kinase reaction is stopped, and 2) the remaining ATP is converted into a stable, "glow-type" luminescent signal.[19] This makes it ideal for HTS, where a simple, robust, and automatable "add-and-read" protocol is paramount.
Detailed Methodology
A. Materials & Reagents
-
Kinase: Purified target kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Compound: this compound derivative stock in 100% DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine triphosphate solution.
-
Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent (Promega).
-
Plates: White, opaque 384-well assay plates.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
B. Step-by-Step Protocol
-
Compound Plating: Prepare serial dilutions of the pyridine derivative in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme & Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration close to its Km for the kinase. Add 5 µL to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[9] Add 10 µL of the reagent to each well. This stops the kinase reaction.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[19]
-
Measurement: Read the luminescence on a plate reader.
C. Data Analysis
-
Normalization:
-
The "no inhibitor" (DMSO) wells represent 0% inhibition (high kinase activity, low signal).
-
The "no enzyme" wells represent 100% inhibition (no kinase activity, high signal).
-
-
Calculation: Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (Lumi_compound - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)
-
IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.[6][20]
Protocol 2: HTRF® KinEASE™ Assay (Cisbio)
This technology directly measures the accumulation of the phosphorylated product. It uses Homogeneous Time-Resolved Fluorescence (HTRF), a form of FRET, between a donor fluorophore (Europium cryptate-labeled antibody) and an acceptor fluorophore (XL665) attached to the substrate.[13]
Causality Behind the Method: The power of HTRF lies in its direct and ratiometric detection. The assay uses a generic biotinylated peptide substrate and a phosphosite-specific antibody.[12] When the kinase phosphorylates the substrate, the Europium-labeled antibody can bind. A second detection reagent, streptavidin-XL665, binds to the biotin tag.[12] This brings the donor and acceptor into close proximity, allowing energy transfer to occur upon excitation. The time-resolved detection minimizes background fluorescence, and the dual-wavelength emission reading makes the assay highly robust against experimental artifacts, which is critical for validating hits and building structure-activity relationships (SAR).
Detailed Methodology
A. Materials & Reagents
-
Kinase & Substrate: Target kinase and a universal biotinylated peptide substrate (e.g., STK or TK Substrate from the Cisbio KinEASE™ kit).[21]
-
Compound: Pyridine derivative stock in 100% DMSO.
-
Assay Buffer: Provided enzymatic buffer, supplemented with MgCl₂ and DTT.[22]
-
ATP: Adenosine triphosphate solution.
-
Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phospho antibody and Streptavidin-XL665 (SA-XL665).[12]
-
Stop/Detection Buffer: Buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.[22]
-
Plates: White or black, low-volume 384-well assay plates.
B. Step-by-Step Protocol
-
Compound & Kinase Addition: Dispense 2 µL of the compound dilution into the assay plate. Add 2 µL of the kinase solution.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a mix of the biotinylated substrate and ATP. Add 2 µL to each well to initiate the reaction.[12]
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Prepare a pre-mixed solution of the Eu³⁺-antibody and SA-XL665 in the EDTA-containing detection buffer. Add 5 µL to each well to stop the reaction and initiate detection.[12]
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[13]
C. Data Analysis
-
Ratio Calculation: The primary output is the HTRF ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Normalization: Use "no inhibitor" (DMSO) wells for 0% inhibition and "no enzyme" or a high concentration of a control inhibitor for 100% inhibition.
-
IC50 Determination: Calculate % inhibition based on the HTRF ratio and fit the dose-response curve as described for the luminescence assay.
Protocol 3: Radiometric [γ-³²P]ATP Filter Binding Assay
This is the classic, "gold standard" method for measuring kinase activity. It directly tracks the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[15]
Causality Behind the Method: The directness of this assay is its greatest strength. There are no coupled enzymatic reactions or complex fluorescence chemistries that could be subject to compound interference. The substrate peptide is designed with a net positive charge, allowing it to bind strongly to negatively charged P81 phosphocellulose paper.[15][18] After the reaction, the mixture is spotted onto the paper. Unincorporated [γ-³²P]ATP, which is highly negative, is washed away with phosphoric acid, while the now-radioactive peptide remains bound.[18] The amount of radioactivity left on the paper is directly proportional to the kinase activity. This unambiguous, direct measurement makes it the ultimate arbiter for validating critical results.
Detailed Methodology
A. Materials & Reagents
-
Kinase & Substrate: Purified kinase and a positively charged peptide substrate.
-
Compound: Pyridine derivative stock in 100% DMSO.
-
Assay Buffer: Kinase-specific buffer.
-
ATP: A mix of "cold" (unlabeled) ATP and "hot" [γ-³²P]ATP.
-
Stop Solution: 75 mM Phosphoric Acid.
-
Filters: P81 Phosphocellulose paper.[15]
-
Detection: Scintillation counter and scintillation fluid.
B. Step-by-Step Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kinase, substrate, and diluted compound. Keep on ice.
-
Reaction Initiation: Add the hot/cold ATP mix to the tube to start the reaction.
-
Kinase Reaction: Incubate in a water bath at 30°C for a defined period (e.g., 20 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a labeled square of P81 paper. Immediately drop the paper into a beaker of 75 mM phosphoric acid.[23] This stops the reaction and begins the washing process.
-
Washing: Wash the P81 papers three to four times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove all unbound [γ-³²P]ATP.[15] Perform a final quick wash with acetone to aid drying.
-
Drying: Let the papers air dry completely.
-
Measurement: Place each dried paper into a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[23]
C. Data Analysis
-
Background Subtraction: Subtract the CPM from a "no enzyme" control reaction from all other readings.
-
Normalization: The "no inhibitor" (DMSO) control represents 0% inhibition (100% activity).
-
IC50 Determination: Calculate % inhibition relative to the DMSO control and fit the dose-response curve as previously described.
Comparative Data & Interpretation
To illustrate the potential output, here is a hypothetical data set for a representative this compound derivative, "Compound-Pyr-01," tested against Hematopoietic Progenitor Kinase 1 (HPK1), a known target for pyridine-based inhibitors.[24]
| Assay Method | Target Kinase | ATP Concentration | Hypothetical IC50 (nM) | Interpretation & Key Considerations |
| Kinase-Glo® | HPK1 | 10 µM (Km) | 25.4 | Excellent for initial screening. The value is solid, but must be confirmed due to the indirect format. A counterscreen for luciferase inhibition is advised for all hits. |
| HTRF® KinEASE™ | HPK1 | 10 µM (Km) | 22.8 | Strong confirmation of activity. The direct detection and ratiometric readout provide high confidence. This result validates the compound is not an assay artifact. |
| Radiometric | HPK1 | 10 µM (Km) | 20.1 | Gold-standard validation. This result is considered the most accurate and is free of potential interference. The close agreement with HTRF® gives very high confidence in the compound's potency. |
Why might IC50 values differ between assays?
-
Assay Artifacts: As noted, luminescence-based assays can be susceptible to compounds that interfere with the detection chemistry.[11]
-
ATP Concentration: If the pyridine derivative is an ATP-competitive inhibitor, its apparent IC50 will increase as the ATP concentration in the assay increases. It is critical to run assays at a consistent ATP concentration (typically at or near the Km) for valid comparisons.
-
Slight Protocol Variations: Differences in buffer components, incubation times, and enzyme/substrate batches can introduce variability.[25]
Conclusion: A Phased Approach to Kinase Inhibitor Profiling
There is no single "best" protocol for every situation. The optimal strategy for characterizing this compound derivatives, or any kinase inhibitor series, is a phased approach that leverages the strengths of each methodology.
-
Screening Phase: Employ a luminescence-based assay like Kinase-Glo® for its high throughput and low cost to rapidly screen a library of derivatives and identify initial hits.
-
Hit-to-Lead Phase: Validate promising hits using an orthogonal, direct-detection method like HTRF® . Its robustness is ideal for generating the reliable SAR data needed to guide medicinal chemistry efforts.
-
Lead Optimization & Pre-clinical Phase: For key compounds, especially the final development candidate, confirm the inhibitory potency with the gold-standard radiometric assay . This provides the highest level of confidence required for advancing a compound toward further studies.
By understanding the principles, advantages, and limitations of each method, researchers can design an efficient and rigorous testing cascade, ensuring that the most promising compounds are advanced based on data that is accurate, reliable, and trustworthy.
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Comparing the efficacy of different catalysts for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine synthesis
Introduction
2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the unique properties conferred by the fluorine atom and the pyrrolidine moiety. The synthesis of this compound presents a key challenge in achieving regioselective C-N bond formation at the C4 position of the pyridine ring. This technical guide provides a comparative analysis of the efficacy of different catalytic strategies for the synthesis of this compound, offering in-depth technical insights and experimental protocols for researchers, scientists, and drug development professionals. We will explore three primary methodologies: catalyst-free nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation.
Fundamental Principles: Nucleophilic Aromatic Substitution on Pyridine Scaffolds
The pyridine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack. The presence of the nitrogen atom withdraws electron density from the ring, particularly at the ortho (C2/C6) and para (C4) positions. This electronic characteristic is fundamental to the feasibility of nucleophilic aromatic substitution (SNAr) reactions.
In the case of 2,4-difluoropyridine, both the C2 and C4 positions are activated towards nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions due to their high electronegativity, which polarizes the C-F bond and stabilizes the transition state. Generally, nucleophilic attack is favored at the C4 position of 2,4-dihalopyridines. This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the para position, where the negative charge can be delocalized onto the electronegative nitrogen atom without placing it on the adjacent carbon atom, as would be the case for C2 attack.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
The most straightforward approach to the synthesis of this compound is through a direct nucleophilic aromatic substitution of 2,4-difluoropyridine with pyrrolidine. This method relies on the intrinsic reactivity of the starting materials.
Reaction Mechanism
The catalyst-free SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile (pyrrolidine) attacks the electron-deficient C4 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol: Catalyst-Free Synthesis
-
To a solution of 2,4-difluoropyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added pyrrolidine (1.2 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a highly efficient and often milder alternative to traditional SNAr reactions.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-F bond of 2,4-difluoropyridine to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: Pyrrolidine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
A reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A solution of 2,4-difluoropyridine (1.0 equiv.) and pyrrolidine (1.2 equiv.) in an anhydrous solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to 80-110 °C and stirred for 2-8 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it provides a more cost-effective alternative.
Reaction Mechanism
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to involve:
-
Oxidative Addition: The active Cu(I) species undergoes oxidative addition to the C-F bond to form a Cu(III) intermediate.
-
Amine Coordination and Deprotonation: Pyrrolidine coordinates to the copper center, followed by deprotonation.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
Experimental Protocol: Copper-Catalyzed Synthesis
-
A reaction tube is charged with a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a strong base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
2,4-difluoropyridine (1.0 equiv.) and pyrrolidine (1.5 equiv.) are added, followed by a polar aprotic solvent (e.g., DMSO or DMF).
-
The tube is sealed, and the mixture is heated to 100-140 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Analysis of Catalytic Efficacy
The choice of catalytic system for the synthesis of this compound depends on various factors, including desired yield, reaction time, cost, and scale of the reaction.
| Feature | Catalyst-Free SNAr | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann |
| Catalyst | None | Pd(0) precursor + phosphine ligand | Cu(I) salt + ligand |
| Typical Temp. | 80-120 °C | 80-110 °C | 100-140 °C |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, K₃PO₄ |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane | DMSO, DMF |
| Reaction Time | 4-12 h | 2-8 h | 12-24 h |
| Expected Yield | Moderate to Good | High to Excellent | Moderate to Good |
| Advantages | Simple, no metal contamination, low cost | High yields, short reaction times, mild conditions | Lower catalyst cost than palladium |
| Disadvantages | May require higher temperatures | High catalyst cost, potential metal contamination | Harsher conditions, longer reaction times |
Workflow for Synthesis and Purification
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic and non-catalytic methods. The catalyst-free SNAr approach offers simplicity and cost-effectiveness, making it suitable for initial exploratory work. For higher efficiency, shorter reaction times, and broader substrate scope, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice, albeit at a higher cost. The copper-catalyzed Ullmann condensation presents a viable, more economical alternative to palladium catalysis, though it may require more optimization and harsher reaction conditions. The selection of the optimal method will depend on the specific requirements of the synthesis, balancing factors such as yield, purity, cost, and scalability.
References
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Schlosser, M., Rausis, T., & Bobbio, C. (2005). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 7(1), 127-129. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
A Comparative Analysis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine as a Novel Kinase Inhibitor
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies. Consequently, the development of small molecule kinase inhibitors has revolutionized modern medicine. However, a significant challenge in the field is achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comprehensive biological evaluation of a novel pyridine derivative, 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, hereafter referred to as Compound X . We will objectively compare its performance against a panel of kinases with that of established kinase inhibitors, providing the supporting experimental data and methodologies that underpin our analysis. The pyridine and pyrrolidine scaffolds are prevalent in medicinal chemistry, and this particular substitution pattern presents an interesting candidate for kinase inhibition that warrants thorough investigation.[1]
Comparative Kinase Inhibition Profiling
To ascertain the potency and selectivity of Compound X, its inhibitory activity was assessed against a panel of 10 representative kinases and compared with three well-characterized inhibitors: Staurosporine , a broad-spectrum inhibitor; Dasatinib , a multi-kinase inhibitor targeting BCR-ABL and SRC family kinases; and Lapatinib , a dual inhibitor of EGFR and HER2.[2][3][4][5][6][7][8][9][10] The data presented for Compound X is based on a hypothetical screening to illustrate its potential as a selective inhibitor.
The inhibitory activities were determined as IC50 values using the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies kinase activity by measuring ADP production.[11][12][13][14][15] Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (Hypothetical) | Staurosporine | Dasatinib | Lapatinib |
| MEK1 | 8 | 15 | >10,000 | >10,000 |
| MEK2 | 12 | 20 | >10,000 | >10,000 |
| ERK2 | 1,250 | 8 | >10,000 | >10,000 |
| BRAF | >10,000 | 5 | 320 | >10,000 |
| SRC | 5,800 | 6 | 0.8 | >10,000 |
| ABL1 | >10,000 | 20 | 0.5 | >10,000 |
| EGFR | 8,900 | 100 | 110 | 10.8 |
| HER2 (ERBB2) | 9,500 | 150 | 120 | 9.3 |
| VEGFR2 | >10,000 | 7 | 16 | 3,800 |
| PKCα | >10,000 | 2.7 | 250 | >10,000 |
Data for comparator compounds are derived from public sources and literature.
From this comparative analysis, the hypothetical profile of Compound X suggests it is a potent and highly selective inhibitor of MEK1 and MEK2 kinases. In contrast, Staurosporine demonstrates broad-spectrum activity, potently inhibiting a wide range of kinases.[5][9][10] Dasatinib shows potent inhibition of SRC and ABL, with some activity against other kinases.[3][6][8][16] Lapatinib is a potent dual inhibitor of EGFR and HER2.[2][4][7][17] The high degree of selectivity of Compound X for MEK1/2 in this hypothetical screen makes it an attractive candidate for further investigation as a targeted therapy for MAPK/ERK pathway-driven diseases.
Experimental Methodologies: A Guide to Robust Kinase Inhibitor Evaluation
To ensure the scientific integrity of our findings, we employed state-of-the-art, validated methodologies. The following sections provide detailed protocols for the key assays used in this evaluation.
In Vitro Kinase Activity Profiling: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform for measuring kinase activity and inhibitor potency.[11][13][14][15] Its key advantage lies in its universality, as it measures the production of ADP, a common product of all kinase reactions.[11][13][14][15]
Causality Behind Experimental Choices: We selected the ADP-Glo™ assay for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb or emit light, a common issue in fluorescence-based assays. The two-step process, which first depletes unused ATP before converting ADP to a detectable signal, ensures a high signal-to-noise ratio.[11][12][13]
Experimental Workflow for Kinase Profiling
Caption: Workflow for in vitro kinase IC50 determination using the ADP-Glo™ assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Compound X, Staurosporine) in a suitable solvent like DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each compound dilution. Include controls for no inhibition (DMSO only) and maximal inhibition (a known potent inhibitor or no enzyme).
-
Add 5 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[18]
-
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in situ.[19][20][21][22] The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[22]
Causality Behind Experimental Choices: We employ CETSA® to validate that Compound X physically interacts with MEK1/2 in cells. This is a crucial validation step, as a compound that is potent in a biochemical assay may not necessarily engage its target in a cellular context due to factors like cell permeability or efflux. Western blotting is used for detection as it is a widely accessible method that allows for the specific quantification of the target protein.[19][20]
Experimental Workflow for CETSA® with Western Blot Detection
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®) with Western Blot detection.
Step-by-Step Protocol: CETSA® with Western Blot Detection
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of the test compound (e.g., 1 µM Compound X) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.[23]
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MEK1/2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
Data Analysis: For each temperature point, normalize the band intensity to the intensity at the lowest temperature. Plot the normalized intensity against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.
Biological Context: The MAPK/ERK Signaling Pathway
The high selectivity of Compound X for MEK1/2 positions it as a potential modulator of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway.[24][25][26][27][28] This pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[24][26][28] Its aberrant activation is a common driver of cancer.[24][28]
MAPK/ERK Signaling Pathway Diagram
Caption: Simplified diagram of the MAPK/ERK signaling pathway, highlighting the inhibitory action of Compound X on MEK1/2.
By specifically inhibiting MEK1/2, Compound X would prevent the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade that leads to cell proliferation. This makes MEK an attractive therapeutic target, and a selective inhibitor like Compound X could offer a significant therapeutic window with reduced off-target toxicities.
Conclusion and Future Directions
This guide has provided a comparative biological evaluation of this compound (Compound X) against a panel of kinases. Based on our hypothetical data, Compound X emerges as a potent and highly selective inhibitor of MEK1 and MEK2. This profile is favorable when compared to the broad-spectrum activity of Staurosporine and the multi-kinase profiles of Dasatinib and Lapatinib.
The detailed experimental protocols for in vitro kinase screening and cellular target engagement provide a robust framework for the validation of novel kinase inhibitors. The presented methodologies, from the universal ADP-Glo™ assay to the in situ target validation with CETSA®, represent a comprehensive approach to kinase inhibitor characterization.
Future studies should focus on confirming the inhibitory profile of Compound X through extensive kinome-wide screening. Furthermore, its cellular activity should be evaluated in cancer cell lines with known MAPK/ERK pathway mutations to establish a clear structure-activity relationship and therapeutic potential. The promising selectivity profile of Compound X underscores the potential of novel chemical scaffolds in the ongoing quest for more effective and safer targeted therapies.
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Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. (n.d.). MDPI. Retrieved from [Link]
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Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. (2006). AACR Journals. Retrieved from [Link]
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A quantitative analysis of kinase inhibitor selectivity. (2025). ResearchGate. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
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The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. (2009). Blood. Retrieved from [Link]
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Growth-inhibitory effects of lapatinib were studied across a panel of... (n.d.). ResearchGate. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
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Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.). ResearchGate. Retrieved from [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. Retrieved from [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. Retrieved from [Link]
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Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (n.d.). PubMed. Retrieved from [Link]
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The synthesis of functionalized heteroaromatic compounds, such as 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, is of significant interest due to the prevalence of the pyridine scaffold in bioactive molecules. This guide provides an in-depth, head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of this specific target molecule. By examining the mechanistic nuances, experimental considerations, and overall performance of each method, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Target: this compound
The pyrrolidine moiety is a common feature in many FDA-approved drugs, and its incorporation into a fluorinated pyridine ring system can significantly modulate the physicochemical and pharmacological properties of a molecule.[1] The fluorine atom at the 2-position can influence metabolic stability and binding interactions, making this scaffold a valuable building block in drug discovery.
The Challenge: C-C Bond Formation on an Electron-Rich Heterocycle
The core synthetic challenge lies in the efficient formation of a C-C bond at a specific position on the pyridine ring. Both the Suzuki and Stille couplings are well-established for this purpose, but their relative merits can vary depending on the specific substrates and desired outcomes.[2][3] This guide will dissect these differences in the context of synthesizing this compound.
Mechanistic Overview: A Tale of Two Transmetalations
At their core, both the Suzuki and Stille couplings follow a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
The Suzuki-Miyaura Coupling utilizes an organoboron reagent (e.g., a boronic acid or ester) as the nucleophilic partner.[8] A key distinction of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step.[9]
The Stille Coupling , in contrast, employs an organotin reagent (organostannane) as the nucleophile.[10] A notable feature of organostannanes is their stability to air and moisture, and they do not typically require a base for activation in the transmetalation step.[5][11]
Catalytic Cycles Visualized
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Figure 2: Generalized catalytic cycle for the Stille coupling.
Head-to-Head Performance Comparison
To provide a clear comparison for the synthesis of this compound, let's consider a hypothetical coupling of a suitable precursor, 2-Fluoro-4-halopyridine, with either a pyrrolidinylboronic acid derivative (for Suzuki coupling) or a pyrrolidinylstannane (for Stille coupling).
| Parameter | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acid/ester) | Organotin (Stannane) |
| Toxicity | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic.[5][12] |
| Stability | Boronic acids can be prone to protodeboronation, especially with heteroatoms.[4] | Organostannanes are generally stable to air and moisture.[5][11] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, CsF).[8] | Often proceeds under neutral conditions; additives like Cu(I) salts can be beneficial.[10][13] |
| Functional Group Tolerance | Generally good, but can be sensitive to base-labile groups.[14] | Excellent, tolerates a wide range of functional groups.[11][15] |
| Byproducts | Boron-based byproducts are generally water-soluble and easier to remove. | Tin byproducts can be difficult to remove completely from the final product.[10] |
| Substrate Scope | Very broad, but can be challenging for some electron-rich or sterically hindered pyridines.[16][17] | Also very broad, and can be advantageous for substrates that are sensitive to basic conditions.[18] |
Field-Proven Insights and Causality
-
For the Suzuki coupling of pyridines , the choice of base and solvent is critical. The basic conditions required can sometimes lead to side reactions or decomposition of sensitive substrates.[19] The electron-donating nature of the pyrrolidine group at the 4-position can make the pyridine ring more electron-rich, potentially slowing down the oxidative addition step.[4]
-
The Stille coupling's main advantage is its tolerance for a wide array of functional groups and its operation under milder, often base-free conditions.[20] This can be particularly beneficial when dealing with complex molecules containing sensitive functionalities. However, the primary drawback is the high toxicity of organotin reagents and the challenge of removing tin-containing byproducts.[5][12] For pharmaceutical applications, the complete removal of tin is a critical and often difficult step.
Experimental Protocols
Below are representative, detailed experimental protocols for both coupling reactions.
Experimental Workflow Visualization
Figure 3: Workflow for the comparative synthesis and analysis.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel purged with argon, add 2-fluoro-4-bromopyridine (1.0 equiv), the pyrrolidinylboronic acid pinacol ester (1.5 equiv), and potassium carbonate (2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).[8]
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[8]
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Stille Coupling
-
Reaction Setup: To a reaction flask, add 2-fluoro-4-bromopyridine (1.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 equiv), and an additive like CuI (0.1 equiv) and LiCl (5.3 equiv) under an inert atmosphere.[10]
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the pyrrolidinylstannane reagent (1.15 equiv).[10]
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40 °C) and stir for the required duration (e.g., 2.5 days), monitoring by TLC or LC-MS.[10]
-
Workup: Upon completion, cool the reaction and pour it into a separatory funnel containing an aqueous ammonia solution. Extract with a nonpolar solvent like hexane.[10]
-
Purification: Wash the combined organic phases with aqueous ammonia and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product. To remove tin byproducts, washing with an aqueous KF solution or filtering through silica gel with triethylamine in the eluent can be effective.[10]
Conclusion and Recommendations
Both the Suzuki and Stille couplings are viable and powerful methods for the synthesis of this compound.
-
The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal.[14] It is generally more environmentally benign, a significant consideration in process chemistry and drug development. However, careful optimization of the base and reaction conditions is necessary, especially for electron-rich or sensitive heterocyclic substrates.[21][22]
-
The Stille coupling offers the advantage of excellent functional group tolerance and typically milder, base-free reaction conditions.[23] This can be a deciding factor when working with complex molecules. The primary and significant drawback is the toxicity of the organotin reagents and the potential for tin contamination in the final product.[12] Rigorous purification methods are essential if the target compound is intended for biological applications.[10]
For the synthesis of this compound, the Suzuki coupling would generally be the first choice for most applications, assuming a suitable boronic acid derivative is available and the substrate is stable to the basic conditions. The Stille coupling serves as a powerful alternative, particularly if the Suzuki approach proves problematic due to substrate sensitivity or if the required organoboron reagent is inaccessible. The ultimate choice will depend on the specific project requirements, including scale, purity specifications, and the availability of starting materials.
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate.
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A Senior Application Scientist's Guide to the Characterization and Validation of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Reference Standards
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. A reference standard serves as a highly purified and well-characterized compass, guiding the accurate quantification of active pharmaceutical ingredients (APIs), the identification of impurities, and the validation of analytical methods. This guide provides an in-depth technical overview of the characterization and validation of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, a crucial building block in medicinal chemistry, as a reference standard.[1][2] We will explore the necessary analytical techniques, delve into a comparative analysis of orthogonal purity assessment methods, and outline the validation process according to established regulatory guidelines.
The Foundational Importance of a Reference Standard
A chemical reference standard is a substance of the highest possible purity that is thoroughly characterized to ensure its identity, strength, and quality.[3] Regulatory bodies like the FDA require that reference standards be well-characterized to prevent delays in drug approval.[3] The establishment of a reference standard is not a single measurement but a comprehensive evaluation that provides a high degree of confidence in its suitability for its intended purpose. This guide will walk you through this meticulous process for this compound.
Structural Elucidation and Identity Confirmation
Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the identity of this compound (Molecular Formula: C₉H₁₁FN₂, Molecular Weight: 166.20 g/mol ).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will confirm the number and connectivity of protons, while ¹³C NMR provides insight into the carbon skeleton. Given the presence of a fluorine atom, ¹⁹F NMR is crucial for confirming its presence and electronic environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its elemental composition. This technique provides strong evidence for the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to the vibrational frequencies of different bonds.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine Analysis
Introduction: The Analytical Imperative for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
In the landscape of modern pharmaceutical development, the purity, potency, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound, a key building block in the synthesis of various therapeutic agents, is no exception. Its chemical structure, featuring a fluorinated pyridine ring and a pyrrolidine moiety, presents unique analytical challenges that necessitate robust and reliable methods for its quantification and impurity profiling. The choice of analytical methodology can significantly impact the efficiency of process development, the quality of the final drug product, and ultimately, regulatory approval.
This guide provides a comparative analysis of commonly employed analytical techniques for the characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), culminating in a detailed framework for the cross-validation of these methods. This process of cross-validation is critical to ensure the consistency and reliability of analytical data across different laboratories, instruments, and analysts, a cornerstone of data integrity and regulatory compliance.[1][2]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for this compound is contingent upon the specific analytical objective, whether it be routine quality control, stability testing, or trace impurity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are two of the most powerful and versatile techniques in the pharmaceutical analyst's toolkit.[3]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of many pharmaceutical compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of the UV-absorbing pyridine ring.
Causality of Method Parameters:
-
Stationary Phase (Column): A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar compounds. The choice of a specific C18 column can be further refined based on end-capping and particle size to optimize peak shape and efficiency.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for basic compounds like pyridines, as it influences their ionization state and, consequently, their retention.[5]
-
Detection: The pyridine ring in the target molecule exhibits strong UV absorbance, making a UV detector a simple, sensitive, and cost-effective choice. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS offers unparalleled sensitivity and specificity, particularly for the analysis of volatile and semi-volatile compounds. While this compound has a moderate boiling point, GC-MS can be an excellent tool for identifying and quantifying volatile impurities or for orthogonal confirmation of the primary analytical method.[3][6]
Causality of Method Parameters:
-
Stationary Phase (Column): A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of pyridine derivatives.[7]
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and compatibility with mass spectrometry.
-
Injection Technique: A split/splitless injector is typically used. The split ratio can be adjusted to accommodate a wide range of sample concentrations.
-
Detection: Mass spectrometry provides not only quantitative data but also structural information, which is invaluable for impurity identification. The fragmentation pattern of the analyte can serve as a highly specific fingerprint.[8]
Method Performance Comparison
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and should be confirmed through method validation.[4]
| Validation Parameter | HPLC-UV Method | GC-MS Method | Justification |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | HPLC generally offers slightly higher accuracy for non-volatile compounds. |
| Precision (% RSD) | < 2% | < 5% | The reproducibility of HPLC injections and separations is typically very high. |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | GC-MS, particularly in selected ion monitoring (SIM) mode, offers superior sensitivity. |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.3 ng/mL | Consistent with the higher sensitivity of GC-MS. |
| Specificity | Good (with PDA) | Excellent | The mass spectrum provides a highly specific fingerprint of the analyte and its impurities. |
Cross-Validation of HPLC-UV and GC-MS Methods: A Step-by-Step Protocol
Cross-validation is the formal process of comparing the results from two different analytical methods to ensure they provide equivalent and reliable data.[2][7] This is a critical step when transferring a method to a different laboratory or when using an alternative method for quality control.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of the primary method will depend on the specific application. HPLC-UV is well-suited for routine quality control and assays where high sample throughput and robustness are key. GC-MS, with its superior sensitivity and specificity, is the preferred method for trace impurity analysis and for orthogonal confirmation of results.
A thorough cross-validation, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific practice that ensures the integrity and reliability of analytical data. By understanding the principles behind each analytical technique and the intricacies of method validation, researchers and drug development professionals can confidently generate high-quality data that supports the development of safe and effective medicines.
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Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel chemical entities are only part of the lifecycle of these materials in a laboratory setting. The safe and compliant disposal of research chemicals is a critical, yet often overlooked, aspect of our daily operations. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, a fluorinated pyridine derivative. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, we can ensure the safety of our personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation
The primary hazards are anticipated to be:
-
Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1] Pyridine and its derivatives can affect the central nervous system, liver, and kidneys.
-
Corrosivity: May cause severe skin burns and eye damage.[1]
-
Flammability: While not definitively classified, similar pyridine compounds are flammable liquids.[2][3] It is prudent to treat it as a potential fire hazard.
These hazards necessitate a multi-faceted approach to safety, beginning with the appropriate selection and use of Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage or blindness.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). | To prevent skin absorption and burns. Nitrile gloves may not offer sufficient protection.[4][5] Always inspect gloves before use.[2][3] |
| Body Protection | Flame-retardant lab coat. | To protect against splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of vapors, which can cause respiratory irritation and systemic toxicity. |
Segregation and Collection of Waste
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Key Principles for Segregation:
-
Dedicated Waste Container: this compound waste should be collected in a designated, properly labeled, and compatible container.[5][6]
-
Halogenated Organic Waste: This compound should be classified as a halogenated organic waste.[7] Do not mix it with non-halogenated waste streams.[7]
-
Avoid Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases.[5][8] Such mixing can lead to vigorous and potentially explosive reactions.
The waste container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from sources of ignition.[3][9]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[2][3] The following protocol outlines the steps for accumulating and preparing the waste for pickup.
Experimental Protocol: Waste Accumulation and Handover
-
Container Selection: Obtain a UN-certified container that is compatible with halogenated organic compounds.[10] Ensure the container is clean and dry.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive, flammable).[6]
-
Waste Transfer: In a chemical fume hood and while wearing the appropriate PPE, carefully transfer the waste into the designated container. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]
-
Sealing: Securely seal the container.[6]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Documentation: Maintain a log of the waste added to the container, including the date and quantity.
-
Arranging Disposal: Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations (often not exceeding 90 days), arrange for pickup by a licensed hazardous waste disposal company.[7]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical to minimizing harm.
-
Small Spill (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[9]
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Regulatory Compliance
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. Pyridine and its derivatives are listed as hazardous waste constituents.[11][12] It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[12]
Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
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Navigating the Safe Handling of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine: A Guide for the Drug Development Professional
For the innovative researcher in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile framework for a multitude of therapeutic agents.[1] The introduction of substituents, such as a fluorine atom and a pyrrolidine ring, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. However, these modifications also necessitate a thorough understanding of the compound's potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the safe handling of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Chemistry of the Hazard
-
Fluorinated Pyridine Core: The presence of the fluorine atom can enhance the electrophilicity of the pyridine ring, potentially increasing its reactivity and biological activity. The SDS for the closely related 2-Fluoropyridine indicates that it is a flammable liquid and vapor that causes skin and eye irritation, and may cause respiratory irritation.[4]
-
Pyrrolidine Substituent: The pyrrolidine moiety is a common feature in many biologically active compounds. The SDS for 4-(Pyrrolidin-1-yl)pyridine highlights that this compound is toxic if swallowed and causes severe skin burns and eye damage.[5]
Based on this analysis of analogous compounds, it is prudent to treat this compound as a compound that is toxic, corrosive, and irritating to the respiratory system.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns. | Skin contact |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye contact |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation |
| Flammability | Assumed to be a flammable liquid and vapor. | Heat, sparks, open flames |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Eye and Face Protection: Shielding Against Corrosive Splashes
Given the high likelihood of severe eye damage upon contact, standard safety glasses are insufficient.
-
Recommendation: Always wear tight-sealing safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]
Skin and Body Protection: A Barrier Against Corrosivity and Absorption
The corrosive nature of this compound and the potential for skin absorption necessitate comprehensive body protection.[7]
-
Gloves: Nitrile gloves are recommended for handling pyridine and its derivatives due to their chemical resistance.[8] The butadiene-acrylonitrile copolymer in nitrile gloves provides a robust barrier against many organic compounds.[8] It is crucial to understand the concepts of breakthrough time and permeation rate; for disposable nitrile gloves, they are intended for splash protection and should be replaced immediately upon contamination.[9][10] For prolonged handling or in situations with a higher risk of exposure, consider heavier-duty gloves such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation before use.[1][11][12][13][14]
-
Lab Coat: A standard, fully-buttoned laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Preventing Inhalation of Vapors and Aerosols
Given that substituted pyridines can be respiratory irritants, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]
-
Recommendation: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[15] For situations where particulates may also be present, a combination OV/P100 cartridge should be used.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tight-sealing safety goggles; Face shield for splash risk | Protects against severe eye damage from corrosive splashes. |
| Hands | Nitrile gloves (for splash protection); Butyl rubber or Viton® for extended contact | Nitrile offers good resistance to pyridines. Heavier gloves are needed for prolonged exposure. |
| Body | Laboratory coat; Chemical-resistant apron as needed | Prevents skin contact with corrosive material. |
| Respiratory | Chemical fume hood; Respirator with organic vapor cartridge | Minimizes inhalation of irritating vapors. |
Operational and Disposal Plans: A Step-by-Step Approach to Safety
A meticulous and well-documented plan for handling and disposal is essential for minimizing risk.
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Location: All manipulations of this compound should be performed within a certified chemical fume hood.
-
Dispensing: Use only compatible tools (e.g., glass, stainless steel) for transferring the chemical.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Waste Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[16][17]
-
Segregation: Do not mix this waste with non-halogenated solvents.[17]
-
Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[16]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Adhere to all local, state, and federal regulations.[18][19][20]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.
Caption: A flowchart outlining the key stages of safely managing this compound in a laboratory setting.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound and other novel chemical entities, advancing the frontiers of drug discovery while maintaining the highest standards of laboratory safety.
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This compound | 1352318-60-5. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (2002, March). NJ.gov. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
